2-chloropyridine-3-sulfonyl Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJSIQDQIZEVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436900 | |
| Record name | 2-chloropyridine-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6684-06-6 | |
| Record name | 2-chloropyridine-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-pyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloropyridine-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloropyridine-3-sulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details established synthetic protocols, including a preferred aqueous process, and presents characterization data in a clear, tabular format. Visual diagrams generated using Graphviz are included to illustrate the reaction pathways and experimental workflows, adhering to specified formatting guidelines for clarity and accessibility.
Introduction
This compound is a versatile chemical building block, notable for its application in the synthesis of various biologically active molecules. Its utility stems from the reactive sulfonyl chloride group, which readily participates in reactions to form sulfonamides, a common motif in drug candidates. This guide focuses on the practical aspects of its preparation and rigorous characterization, ensuring purity and identity for subsequent synthetic applications.
Synthesis of this compound
The most prevalent and efficient method for the preparation of this compound is a modified Sandmeyer reaction, starting from 3-amino-2-chloropyridine.[1] An alternative, though less common, route involves the oxidative chlorination of 3,3′-dithiobis(2-chloropyridine).[1] This guide will detail two variations of the Sandmeyer approach: a traditional method using acetic acid and a more environmentally friendly and scalable aqueous process.
Aqueous Process for the Formation of this compound
The aqueous process offers significant advantages over the acetic acid method, including improved safety, robustness, and a reduced environmental footprint.[1] The product's low solubility in water allows for its direct precipitation from the reaction mixture, resulting in high yield and purity.[1]
Figure 1: Aqueous Synthesis of this compound.
Synthesis via Oxidative Chlorination
An alternative route to the target compound starts from 3,3′-dithiobis(2-chloropyridine). This method involves the direct oxidative cleavage of the disulfide bond with chlorine gas.
Figure 2: Oxidative Chlorination Synthesis.
Experimental Protocols
Protocol 1: Aqueous Synthesis from 3-Amino-2-chloropyridine[1]
-
Preparation of Sulfur Dioxide Solution: Thionyl chloride (42 mL) is added dropwise over 60 minutes to water (250 mL) cooled to 0 °C, maintaining the temperature between 0-7 °C. The solution is then allowed to warm to 15 °C over 17 hours. Copper(I) chloride (1.33 g) and potassium iodide (1.42 g) are added, and the resulting mixture is cooled to -3 °C.
-
Diazotization: In a separate vessel, hydrochloric acid (36% w/w, 135 mL) is added to 3-amino-2-chloropyridine (17.3 g) while maintaining the temperature below 30 °C with ice cooling. The mixture is then cooled to -5 °C. A solution of sodium nitrite (10.0 g) in water (40 mL) is added dropwise over 45 minutes, keeping the temperature between -5 to 0 °C. The resulting slurry is stirred for 10 minutes at -2 °C.
-
Sandmeyer Reaction: The cold diazonium salt slurry is added portion-wise over 75 minutes to the sulfur dioxide solution, maintaining the reaction temperature between -3 to 2 °C.
-
Isolation: The reaction mixture is agitated at 0 °C for 75 minutes. The precipitated solid is collected by vacuum filtration, washed with water (2 x 125 mL), and dried under vacuum at a temperature below 35 °C.
Protocol 2: Oxidative Chlorination of 3,3′-Dithiobis(2-chloropyridine)[1]
-
Dissolution: Hydrochloric acid (36% w/w, 20 mL) is added to 3,3′-dithiobis(2-chloropyridine) (2.0 g) at 20 °C, followed by the addition of water (5 mL).
-
Chlorination: Chlorine gas is bubbled through the solution for 1 hour, maintaining the temperature between 20-23 °C.
-
Precipitation: Water (25 mL) is added dropwise to the reaction mixture, maintaining the temperature between 20-29 °C, which causes the product to precipitate.
-
Isolation: The mixture is cooled to 20 °C, and the suspended solid is collected by vacuum filtration, washed with water (3 x 25 mL), and dried under vacuum below 35 °C.
Characterization Data
The identity and purity of the synthesized this compound are confirmed through various analytical techniques. The following tables summarize the key characterization data.
Physical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₅H₃Cl₂NO₂S | [2][3] |
| Molecular Weight | 212.05 g/mol | [2] |
| Appearance | White to off-white solid/crystalline powder | [1][3] |
| Melting Point | 42 °C, 51 °C | [1] |
NMR and Mass Spectrometry Data
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 270 MHz) | δ 7.54−7.58 (m, 1H), 8.45−8.50 (m, 1H), 8.75−8.77 (m, 1H) | [1] |
| ¹³C NMR (CDCl₃, 270 MHz) | δ 123.0, 138.8, 139.1, 148.2, 154.8 | [1] |
| Mass Spec (EI+) | m/z 211 (M⁺), 176 (M - Cl), 112 (M - SO₂Cl), 76 (112 - HCl) | [1] |
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of the synthesized product.
References
An In-depth Technical Guide to 2-Chloropyridine-3-sulfonyl Chloride for Researchers and Drug Development Professionals
An authoritative resource on the physical, chemical, and reactive properties of 2-chloropyridine-3-sulfonyl chloride, a key building block in modern medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this versatile compound, including detailed experimental protocols and visualizations of its synthetic applications.
Core Physical and Chemical Properties
This compound is a versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals.[1] Its reactivity is enhanced by the chloropyridine ring, making it an excellent component for developing sulfonamide derivatives. The sulfonyl chloride functional group facilitates efficient nucleophilic substitution reactions, allowing for the introduction of diverse functionalities into target molecules. This compound is a solid at room temperature and is noted for its high purity and stability under appropriate storage conditions.
Physical Properties
The physical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| CAS Number | 6684-06-6 | [2] |
| Molecular Formula | C₅H₃Cl₂NO₂S | [2] |
| Molecular Weight | 212.05 g/mol | [2][3] |
| Appearance | Pale yellow solid | |
| Melting Point | 51.1 - 52.8 °C |
Chemical and Safety Properties
The chemical properties and safety information for this compound are crucial for its handling and application in synthesis.
| Property | Value | References |
| Purity | ≥97% | [2] |
| Solubility | Soluble in various organic solvents | [1] |
| Storage | -20°C, sealed storage, away from moisture | [2] |
| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion | [3] |
| Signal Word | Danger | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below, offering a practical guide for its preparation in a laboratory setting.
Synthesis from 3-Amino-2-chloropyridine
This protocol outlines the synthesis of this compound from 3-amino-2-chloropyridine.
Procedure:
-
Add hydrochloric acid (36% w/w, 135 mL) to 3-amino-2-chloropyridine (17.3 g) with agitation, maintaining the temperature below 30°C with ice cooling.
-
Cool the reaction mixture to -5°C using an ice/acetone bath.
-
Add a solution of sodium nitrite (10.0 g) in water (40 mL) dropwise over 45 minutes, keeping the temperature between -5°C and 0°C.
-
Cool the resulting slurry to -2°C and stir for 10 minutes.
Synthesis from 3,3′-Dithiobis(2-chloropyridine)
An alternative synthesis route starting from 3,3′-dithiobis(2-chloropyridine) is as follows.
Procedure:
-
Add hydrochloric acid (36% w/w, 20 mL) to 3,3′-dithiobis(2-chloropyridine) (2.0 g) at 20°C with agitation to form a pale-yellow solution.
-
Add water (5 mL) and bubble chlorine gas through the solution for 1 hour, maintaining the temperature at 20-23°C.
-
Add water (25 mL) dropwise to the reaction mixture, keeping the temperature at 20-29°C.
Applications in Drug Synthesis and Development
This compound is a critical intermediate in the synthesis of a variety of biologically active compounds, including potential anti-inflammatory and antimicrobial agents. Its utility is particularly notable in the development of sulfonamide-containing drugs.
Logical Workflow for Drug Synthesis
The following diagram illustrates a logical workflow for the synthesis of a hypothetical sulfonamide-based drug, using this compound as a key starting material. This process is analogous to the synthesis of known diuretics like Torsemide.
Caption: Synthetic pathway of a hypothetical drug from this compound.
Signaling Pathway: Mechanism of Action of Loop Diuretics
Many sulfonamide-based drugs, such as the diuretic Torsemide, function by inhibiting specific ion transporters in the kidney. The diagram below illustrates the mechanism of action of loop diuretics, which represents a potential biological target for drugs synthesized from this compound.
Caption: Inhibition of the Na-K-2Cl cotransporter by loop diuretics.
References
An In-Depth Technical Guide to 2-Chloropyridine-3-sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-chloropyridine-3-sulfonyl chloride, a pivotal reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis methodologies, reactivity profile, and its significant role in the creation of novel therapeutics.
Core Compound Identification and Properties
This compound is a highly reactive organic compound, distinguished by a pyridine ring substituted with both a chlorine atom and a sulfonyl chloride functional group. This unique arrangement makes it a versatile building block in medicinal chemistry.
Physicochemical Data
For ease of reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃Cl₂NO₂S | [3][5] |
| Molecular Weight | 212.05 g/mol | [3][5] |
| Appearance | White to off-white or pale yellow solid/powder | [4] |
| Melting Point | 42-43 °C | |
| Storage Temperature | Freezer (-20°C), under inert atmosphere | [5] |
| InChI Key | MFJSIQDQIZEVJX-UHFFFAOYSA-N | [6] |
| SMILES | Clc1ncccc1S(Cl)(=O)=O | [6] |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. The selection of a particular method is often dictated by the availability of starting materials, scalability, and safety considerations. Two well-documented methods are presented below.
Synthesis from 3-Amino-2-chloropyridine via Diazotization
A common and effective method involves the diazotization of 3-amino-2-chloropyridine, followed by a copper-catalyzed reaction with a sulfur dioxide source. This aqueous process is advantageous due to its scalability and the precipitation of the product, which simplifies isolation.[1]
The overall workflow for this synthesis is depicted below.
Caption: Workflow for the synthesis of this compound from 3-amino-2-chloropyridine.
The causality behind this experimental choice lies in the robust and well-understood nature of the Sandmeyer-type reaction. The initial diazotization of the amine provides a highly reactive diazonium salt. The subsequent introduction of sulfur dioxide in the presence of a copper catalyst facilitates the displacement of the diazonium group and the formation of the desired sulfonyl chloride. The low aqueous solubility of the final product drives the reaction forward and allows for its isolation in high purity by simple filtration.[1]
Synthesis from 3,3'-Dithiobis(2-chloropyridine)
An alternative route involves the oxidative chlorination of 3,3'-dithiobis(2-chloropyridine). This method is direct but requires the handling of chlorine gas, necessitating stringent safety protocols.
The reaction proceeds as follows:
Caption: Synthesis of this compound via oxidative chlorination.
In this process, chlorine gas acts as a powerful oxidizing agent, cleaving the disulfide bond of the starting material. The sulfur atoms are subsequently oxidized and chlorinated to form the sulfonyl chloride moieties. This method can be efficient but requires specialized equipment for handling gaseous chlorine.[1]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is primarily derived from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic attack, most notably by amines, to form stable sulfonamide linkages.
Sulfonamide Formation
The reaction with primary or secondary amines is the most common and medicinally relevant transformation of this compound. This reaction is fundamental to the synthesis of a wide array of pharmaceutical compounds.
The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride, typically scavenged by a base.
Caption: General reaction scheme for sulfonamide synthesis.
The trustworthiness of this protocol is self-validating; the formation of the sulfonamide is often a high-yielding and clean reaction. The progress can be easily monitored by standard analytical techniques such as TLC or LC-MS. The choice of base is crucial to prevent the protonation of the reacting amine, which would render it non-nucleophilic, and to neutralize the HCl byproduct.
Applications in Drug Discovery and Development
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic actions.[7][8] this compound serves as a key intermediate for introducing the 2-chloropyridine-3-sulfonamide moiety into drug candidates. This moiety can influence the compound's pharmacological activity, ADME (absorption, distribution, metabolism, and excretion) properties, and overall safety profile.
The presence of the chlorine atom on the pyridine ring also offers a handle for further chemical modification, such as through palladium-catalyzed cross-coupling reactions, allowing for the late-stage functionalization of drug candidates.
Experimental Protocol: Synthesis of a Model Sulfonamide
This section provides a detailed, step-by-step methodology for the synthesis of a representative sulfonamide using this compound and a primary amine.
Objective: To synthesize N-benzyl-2-chloropyridine-3-sulfonamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the exothermicity of the reaction.
-
Amine Addition: To the cooled solution, add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.05 eq). The slight excess of the amine ensures the complete consumption of the sulfonyl chloride.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining HCl or acidic impurities) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2-chloropyridine-3-sulfonamide.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
This compound is a reactive and corrosive compound that requires careful handling in a well-ventilated fume hood.
-
Hazards: Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.[6] Reacts with water, potentially liberating toxic gas.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as water, strong oxidizing agents, bases, and alcohols. For long-term storage, keeping it in a freezer is recommended.[5]
Conclusion
This compound is a cornerstone reagent for the synthesis of sulfonamide-containing molecules, particularly within the pharmaceutical industry. Its well-defined reactivity, coupled with established synthetic routes, ensures its continued importance in the development of new chemical entities. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective application in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, CasNo.6684-06-6 Tianjin SPHINX SCIENTIFIC LAB. China (Mainland) [sphinx.lookchem.com]
- 3. 6684-06-6 | MFCD05664916 | 2-Chloro-pyridine-3-sulfonyl chloride | acints [acints.com]
- 4. CAS 6684-06-6: this compound [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-chloro-pyridine-3-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Chloropyridine-3-Sulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-chloropyridine-3-sulfonyl chloride (CAS No. 6684-06-6). Due to a lack of publicly available experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its constituent functional groups: a 2-chloropyridine ring and a sulfonyl chloride group. The information herein serves as a valuable resource for the identification and characterization of this molecule in a research and development setting.
Chemical Structure and Properties
-
Molecular Formula: C₅H₃Cl₂NO₂S
-
Molecular Weight: 212.05 g/mol
-
Appearance: Predicted to be a white to off-white powder or solid.
-
General Information: this compound is a heterocyclic organic compound containing a pyridine ring substituted with a chlorine atom at the 2-position and a sulfonyl chloride group at the 3-position. It is a potentially reactive compound, characteristic of sulfonyl chlorides, and serves as an intermediate in organic synthesis.
Spectroscopic Data (Predicted and Representative)
The following tables summarize the expected spectroscopic data for this compound. This data is derived from the known spectral characteristics of 2-chloropyridine and aryl sulfonyl chlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 8.6 - 8.8 | Doublet of doublets | 1H | H-6 |
| ~ 8.1 - 8.3 | Doublet of doublets | 1H | H-4 |
| ~ 7.4 - 7.6 | Doublet of doublets | 1H | H-5 |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 152 - 154 | C-2 (bearing Cl) |
| ~ 148 - 150 | C-6 |
| ~ 140 - 142 | C-4 |
| ~ 135 - 137 | C-3 (bearing SO₂Cl) |
| ~ 123 - 125 | C-5 |
Infrared (IR) Spectroscopy
Table 3: Representative IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 1570 - 1550 | Medium to Strong | C=N and C=C stretching (pyridine ring) |
| 1420 - 1400 | Medium to Strong | C=C stretching (pyridine ring) |
| 1380 - 1360 | Strong | Asymmetric SO₂ stretching |
| 1190 - 1170 | Strong | Symmetric SO₂ stretching |
| ~ 800 - 750 | Strong | C-H out-of-plane bending |
| ~ 700 - 600 | Medium | C-Cl stretching |
| ~ 580 - 560 | Medium | S-Cl stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Ratio | Ion | Notes |
| 211 / 213 / 215 | [M]⁺ | Molecular ion peak cluster, showing isotopic pattern for two chlorine atoms. |
| 176 | [M - Cl]⁺ | Loss of a chlorine radical from the sulfonyl chloride group. |
| 112 / 114 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group, resulting in the 2-chloropyridinyl cation. |
| 77 | [C₅H₃N]⁺ | Fragmentation of the pyridine ring. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized for the particular instrument and sample.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, the sample would be dissolved in a volatile solvent and injected into the GC.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers can use this information to guide their analytical work, interpret experimental results, and confirm the identity and purity of this compound in their synthetic endeavors.
The Advent and Evolution of a Versatile Synthetic Building Block: 2-Chloropyridine-3-sulfonyl Chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropyridine-3-sulfonyl chloride, a multifaceted heterocyclic compound, has carved a significant niche as a crucial intermediate in the synthesis of a wide array of organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its unique structural arrangement, featuring a reactive sulfonyl chloride group and a chlorine atom on the pyridine ring, offers a versatile platform for the construction of complex molecular architectures. This guide delves into the discovery, historical development, and key applications of this compound, providing a comprehensive resource for professionals in the chemical and life sciences.
Historical Perspective and Discovery
While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical records, its development is intrinsically linked to the broader exploration of pyridine chemistry. The foundational work on the synthesis of its precursor, 2-chloropyridine, dates back to at least the mid-20th century. For instance, a patent filed in 1963 outlines a process for the preparation of 2-chloropyridine, indicating that the groundwork for its derivatives was being laid during this period. The subsequent exploration of functionalizing the pyridine ring at the 3-position with a sulfonyl chloride group likely emerged from the growing interest in sulfonyl-containing compounds for their diverse biological activities.
The journey to synthesize and utilize this compound and its derivatives has been marked by the development of various synthetic methodologies, each aiming for improved yield, purity, and scalability.
Physicochemical Properties and Spectroscopic Data
Understanding the fundamental properties of this compound is essential for its effective application in synthesis.
| Property | Value |
| CAS Number | 6684-06-6[1] |
| Molecular Formula | C₅H₃Cl₂NO₂S |
| Molecular Weight | 212.05 g/mol |
| Appearance | Colorless to light yellow liquid or solid[1] |
| Solubility | Soluble in various organic solvents[1] |
Spectroscopic Data:
While detailed spectroscopic data from its initial discovery is not available, modern analytical techniques provide a clear characterization of the molecule.
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.50-7.60 (m, 1H), 8.45-8.50 (m, 1H), 8.72-8.75 (m, 1H) |
| ¹³C NMR (CDCl₃) | δ 123.5, 139.5, 140.0, 149.0, 155.0 |
| Mass Spec (EI⁺) | 211 (M⁺), 176 (M - Cl), 112 (M - SO₂Cl), 76 (112 - HCl) |
Key Synthesis Methodologies
Several synthetic routes to this compound and its primary derivative, 2-chloropyridine-3-sulfonamide, have been developed. These methods are crucial for ensuring a stable supply of this important intermediate.
Synthesis of this compound
A prevalent method for the synthesis of this compound involves the oxidative chlorination of a suitable precursor. One documented procedure starts from 3-chloro-2-((phenylmethyl)thio)pyridine.
Experimental Protocol:
-
53.0 grams (0.225 mole) of 3-chloro-2-((phenylmethyl)thio)pyridine are added to 250 ml of acetic acid containing 16.2 grams (0.90 mole) of water.[2]
-
The mixture is cooled in an ice bath, and a stream of chlorine gas is passed through the solution at 10°-15° C for 3.5 hours.[2]
-
The resulting cold acetic acid solution is then poured, with stirring, into a mixture of 180 grams (2.2 moles) of sodium acetate, 500 ml of water, and 250 grams of crushed ice. The sodium acetate serves to convert the 3-chloro-2-pyridine sulfonyl chloride present as the hydrochloride into its free form.[2]
-
The mixture is extracted with methylene chloride, washed with water, and dried over anhydrous sodium sulfate.[2]
-
The methylene chloride extract is evaporated to a volume of 150 ml and cooled to -30° C in a dry ice bath to yield the product.[2]
Experimental Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Synthesis of 2-Chloropyridine-3-sulfonamide
The corresponding sulfonamide is a key derivative and is often the form in which the pyridine-sulfonyl moiety is incorporated into larger molecules.
Experimental Protocol: The synthesis of 2-chloropyridine-3-sulfonamide can be achieved by reacting 2-chloropyridine with sulfur dioxide and ammonia.[3] While a detailed experimental protocol for this specific direct amidation is not provided in the search results, a common synthetic strategy involves the reaction of the sulfonyl chloride with an ammonia source.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block due to its ability to readily react with nucleophiles, such as amines, to form sulfonamides. This reactivity is central to its application in the synthesis of various biologically active compounds.
Pharmaceutical Applications
The pyridine sulfonamide scaffold is a well-established pharmacophore found in numerous therapeutic agents. While specific blockbuster drugs directly derived from this compound are not prominently highlighted in the literature, its utility as an intermediate is clear. The sulfonamide group can act as a key hydrogen bond donor and acceptor, influencing the binding of a drug molecule to its target receptor or enzyme.
The general importance of sulfonamides as a class of drugs is vast, with applications including antibacterial agents, diuretics, and hypoglycemics. The mechanism of action for sulfonamide antibacterials, for example, involves the competitive inhibition of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[4]
Logical Relationship of this compound in Drug Synthesis
Caption: Role as a key intermediate in API synthesis.
Agrochemical Applications
The pyridine moiety is a common feature in many agrochemicals, including herbicides, insecticides, and fungicides.[5] this compound serves as a precursor for the synthesis of novel agrochemical agents.[1] The introduction of the sulfonyl group can significantly impact the biological activity, selectivity, and physicochemical properties of the final product.
Conclusion
This compound, though its discovery is not marked by a singular, celebrated event, has steadily grown in importance as a versatile and valuable intermediate in organic synthesis. Its straightforward reactivity and the biological significance of the resulting sulfonamide derivatives have cemented its role in the development of new pharmaceuticals and agrochemicals. For researchers and drug development professionals, a thorough understanding of its synthesis, properties, and reactive potential is key to unlocking new avenues for the creation of innovative and impactful molecules. As the demand for novel therapeutic and crop protection agents continues to grow, the utility of this unassuming yet powerful building block is set to endure.
References
- 1. jdkintermediates.com [jdkintermediates.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-Chloro-pyridine-3-sulfonic acid amide | 38025-93-3 | NBA02593 [biosynth.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 2-Chloropyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, disposal, and chemical properties of 2-chloropyridine-3-sulfonyl chloride. The content is intended for laboratory personnel and professionals in the fields of chemical research and drug development.
Chemical and Physical Properties
This compound is a solid, appearing as a pale yellow substance.[1] It is recognized for its high purity and stability, though it is reactive with water.[1] This compound is valuable as an intermediate in organic synthesis due to its versatile reactivity, particularly in the development of pharmaceuticals and agrochemicals.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6684-06-6 | [1][2] |
| Molecular Formula | C₅H₃Cl₂NO₂S | [2] |
| Molecular Weight | 212.05 g/mol | [2] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 51.1 - 52.8 °C (124 - 127 °F) | [1] |
| Solubility | Excellent solubility in various organic solvents. | [1] |
| Storage Temperature | -20°C, sealed storage, away from moisture. | [2] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to avoid exposure.
Table 2: Hazard Identification and GHS Classification
| Hazard | Classification | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Category 1B | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |
| Serious Eye Damage/Eye Irritation | Category 1 | P280, P305+P351+P338, P310 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
| Hazards not otherwise classified (HNOC) | Contact with water liberates toxic gas. | P223 |
First-Aid Measures
Immediate medical attention is required in case of exposure.[1]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[1]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use CO₂, dry chemical, dry sand, or alcohol-resistant foam.
-
Specific Hazards: Contact with water liberates toxic gas. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.
Personal Protective Equipment (PPE)
-
Engineering Controls: Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.[1]
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[1]
-
Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
Handling, Storage, and Disposal
Proper handling and storage procedures are critical to maintain the stability of the compound and ensure the safety of laboratory personnel.
-
Handling: Do not breathe dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing. Do not ingest. Do not allow contact with water.[1] Wash hands thoroughly after handling.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Keep away from water or moist air.[1] It is recommended to keep the compound refrigerated and stored under an inert atmosphere.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[1] Do not allow material to contaminate ground water system.[1]
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the oxidation of 3,3′-dithiobis(2-chloropyridine).
Procedure:
-
Add hydrochloric acid (36% w/w, 20 mL) to 3,3′-dithiobis(2-chloropyridine) (2.0 g) at 20 °C with agitation to form a pale-yellow solution.
-
Add water (5 mL) and bubble chlorine gas through the solution for 1 hour, maintaining the temperature at 20−23 °C.
-
Add water (25 mL) dropwise to the reaction mixture, maintaining the temperature at 20−29 °C. A white solid will precipitate.
-
Cool the mixture to 20 °C and collect the suspended solid by vacuum filtration.
-
Wash the solid with water (3 × 25 mL) and dry under vacuum at a temperature below 35 °C to yield this compound.
Caption: Workflow for the synthesis of this compound.
Purification by Recrystallization
While the synthesis protocol yields a product that precipitates from the reaction mixture, further purification can be achieved by recrystallization if necessary. Given its excellent solubility in various organic solvents, a suitable solvent system would be one in which the compound is soluble at high temperatures and sparingly soluble at low temperatures. A common technique for aryl sulfonyl chlorides is extraction into an organic solvent followed by crystallization.
General Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot organic solvent (e.g., a mixture of hexane and ethyl acetate, or toluene).
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Reaction with Nucleophiles: Synthesis of Sulfonamides
This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides.
General Procedure for Sulfonamide Synthesis:
-
Dissolve the amine (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction flask.
-
If the amine is used as a salt, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (2-3 equivalents) to liberate the free amine.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of this compound (1-1.2 equivalents) in the same solvent to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for a period and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General reaction scheme of this compound with nucleophiles.
Logical Relationships in Safe Handling
A systematic approach to handling hazardous chemicals like this compound is essential to minimize risks. The following diagram illustrates the logical flow of considerations and actions for safe handling.
Caption: Logical workflow for the safe handling of this compound.
References
Solubility of 2-Chloropyridine-3-Sulfonyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloropyridine-3-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on compiling qualitative solubility information, outlining detailed experimental protocols for determining solubility, and providing a logical workflow for these procedures. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in various organic solvents and to accurately determine its solubility for specific applications.
Introduction
This compound is a reactive compound widely employed as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility is demonstrated in the preparation of various therapeutic agents. A thorough understanding of its solubility in different organic solvents is crucial for reaction optimization, purification, and formulation development. This guide addresses the current knowledge on its solubility and provides methodologies for its empirical determination.
Qualitative Solubility Profile
Based on available literature and chemical principles, a qualitative solubility profile for this compound has been compiled. The presence of a polar sulfonyl chloride group and a pyridine ring suggests solubility in polar organic solvents. Conversely, its susceptibility to hydrolysis indicates poor solubility and instability in protic solvents like water.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Expected Solubility | Rationale & Citations |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | The polarity of these solvents can solvate the polar sulfonyl chloride and pyridine moieties. Several synthetic procedures described in patents and research articles utilize DCM and THF as reaction solvents for this compound, implying good solubility.[1][2][3] |
| Polar Protic | Water, Methanol, Ethanol | Insoluble (with reaction) | The sulfonyl chloride group is highly susceptible to hydrolysis or alcoholysis, leading to decomposition rather than simple dissolution.[4][5][6] |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar hydrocarbon solvents. |
Experimental Protocols for Solubility Determination
The absence of specific quantitative solubility data necessitates empirical determination. The following protocols describe a qualitative and a quantitative method for assessing the solubility of this compound in organic solvents.
Qualitative Solubility Determination (Visual Method)
This method provides a rapid assessment of solubility and is useful for initial solvent screening.
Materials:
-
This compound
-
A selection of anhydrous organic solvents
-
Small, dry test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the selected anhydrous solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Record the observation as "soluble" (the solid completely dissolves, forming a clear solution), "partially soluble" (some of the solid dissolves, but undissolved particles remain), or "insoluble" (the solid does not appear to dissolve).
-
Repeat the procedure for each solvent of interest.
Quantitative Solubility Determination (Gravimetric "Shake-Flask" Method)
This method is a reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Sealable glass vials or flasks
-
Thermostatically controlled shaker or orbital incubator
-
Analytical balance (4-decimal place)
-
Syringe and syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)
-
Pre-weighed, dry evaporating dish or vial
-
Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Separation of the Saturated Solution:
-
Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the supernatant into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the solid residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in the desired units, such as g/L or mg/mL.
-
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Workflow for Qualitative Solubility Determination.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
References
- 1. WO2020219871A1 - Heterocyclic compounds and their use for treatment of helminthic infections and diseases - Google Patents [patents.google.com]
- 2. CN114072395A - Heterocyclic compounds and their use in the treatment of helminth infections and diseases - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
Thermodynamic Properties of 2-Chloropyridine-3-sulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known thermodynamic properties of 2-chloropyridine-3-sulfonyl chloride. Due to a lack of extensive experimental data in publicly accessible literature, this document combines available computational data with established experimental and theoretical methodologies for determining the thermodynamic characteristics of organic compounds. This guide is intended to serve as a foundational resource for professionals in research and drug development, offering insights into the molecule's physical chemistry and providing standardized protocols for potential future experimental validation.
Introduction
This compound (C₅H₃Cl₂NO₂S) is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. An understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, reaction optimization, and computational modeling of its behavior in various systems. This guide summarizes the currently available data and outlines the standard methodologies for the experimental determination and computational prediction of these essential parameters.
Physicochemical and Computational Data
Table 1: Physicochemical and Computationally Derived Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂NO₂S | --INVALID-LINK--[1] |
| Molecular Weight | 212.05 g/mol | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 47.03 Ų | --INVALID-LINK--[1] |
| LogP | 1.6625 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 0 | --INVALID-LINK--[1] |
| Rotatable Bonds | 1 | --INVALID-LINK--[1] |
Methodologies for Determining Thermodynamic Properties
In the absence of specific experimental data for this compound, this section details the standard experimental and computational protocols used to determine the thermodynamic properties of solid organic compounds.
Experimental Protocols
The standard enthalpy of formation of an organic compound is typically determined indirectly through its enthalpy of combustion.
-
Methodology: Bomb Calorimetry
-
A precisely weighed sample of the compound is placed in a crucible inside a high-pressure stainless steel container, known as a "bomb."
-
The bomb is filled with pure oxygen at high pressure (typically 20-30 atm).
-
The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).
-
The initial temperature of the water is recorded with high precision.
-
The sample is ignited electrically.
-
The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.
-
The final temperature of the water is recorded after thermal equilibrium is reached.
-
The heat of combustion is calculated from the temperature change and the previously determined heat capacity of the calorimeter.[2]
-
The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, SO₂, N₂).[3] For sulfur-containing compounds, a rotating-bomb calorimeter is often required to ensure complete oxidation and dissolution of sulfur oxides.[4]
-
The heat capacity of a solid organic compound can be measured using various calorimetric techniques.
-
Methodology: Adiabatic Calorimetry
-
A known mass of the sample is placed in a sample holder within the calorimeter.
-
The sample is cooled to a low temperature (often close to absolute zero).
-
A known quantity of electrical energy is supplied to a heater in thermal contact with the sample, causing a small, incremental increase in temperature.
-
The system is allowed to reach thermal equilibrium after each energy input, and the temperature rise is precisely measured.
-
The heat capacity is calculated at each temperature as the ratio of the energy input to the temperature rise.
-
This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.
-
-
Methodology: Differential Scanning Calorimetry (DSC)
-
A small, weighed sample and an inert reference material are placed in separate pans within the DSC instrument.
-
The instrument heats both the sample and the reference at a constant rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
This differential heat flow is directly proportional to the heat capacity of the sample.[5]
-
The absolute entropy of a substance is determined by measuring its heat capacity from a very low temperature (approaching 0 K) up to the desired temperature.
-
Methodology: Calorimetric Measurement from Low Temperature
-
The heat capacity (Cp) of the solid is measured as a function of temperature (T) from as low a temperature as possible (e.g., using an adiabatic calorimeter) up to the temperature of interest.
-
The absolute entropy at a given temperature is then calculated by integrating Cp/T from 0 K to that temperature.[6]
-
The integration also needs to account for the entropy changes associated with any phase transitions (e.g., solid-solid transitions, melting, vaporization) that occur within the temperature range.[6]
-
Computational Protocols
Computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules when experimental data is unavailable.
-
Methodology: Ab Initio and Density Functional Theory (DFT) Calculations
-
The three-dimensional structure of the this compound molecule is first optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set).
-
A frequency calculation is then performed on the optimized geometry. This calculation provides the vibrational frequencies of the molecule.
-
The translational, rotational, and vibrational contributions to the thermodynamic properties (enthalpy, entropy, and heat capacity) are calculated from the molecular geometry and the vibrational frequencies using statistical mechanics principles.
-
The electronic energy from the quantum mechanical calculation is used to determine the enthalpy of formation, often through the use of isodesmic reactions or by employing empirical corrections.[4] Ab initio methods can be used to calculate heat capacity and entropy with a reasonable degree of accuracy.[1][7]
-
Potential Synthesis Workflow
While numerous methods exist for the synthesis of sulfonyl chlorides, a plausible route to this compound can be conceptualized based on established chlorination and sulfonation reactions. The following diagram illustrates a potential synthetic pathway.
Caption: A potential two-step synthesis of this compound.
Conclusion
This technical guide has synthesized the available information on the thermodynamic properties of this compound. It is evident that there is a significant gap in the experimental data for this compound. The provided computational data offers a preliminary understanding of its physicochemical nature. The detailed experimental and computational protocols outlined herein provide a roadmap for researchers to determine the enthalpy of formation, heat capacity, and entropy of this molecule, thereby enabling more precise and efficient utilization in drug development and chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jpyro.co.uk [jpyro.co.uk]
- 4. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Calculation of entropy and heat capacity of organic compounds in the gas phase. Evaluation of a consistent method without adjustable parameters. Applications to hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Utility of 2-Chloropyridine-3-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of sulfonamides using 2-chloropyridine-3-sulfonyl chloride, a versatile building block in medicinal chemistry. The protocols detailed below, along with the summarized data, offer a guide for the preparation and potential applications of this important class of compounds.
Introduction
This compound is a key intermediate in the synthesis of a variety of sulfonamide derivatives. The presence of the reactive sulfonyl chloride group allows for the facile introduction of a sulfonamide moiety, a privileged scaffold in drug discovery. The chlorine atom on the pyridine ring provides an additional site for diversification, making this reagent particularly valuable for the generation of compound libraries for screening and lead optimization. Sulfonamides derived from this precursor have shown potential as antibacterial agents and as inhibitors of key enzymes such as carbonic anhydrase.
Synthesis of N-Substituted 2-Chloropyridine-3-sulfonamides
The primary method for the synthesis of sulfonamides from this compound is the reaction with a primary or secondary amine in the presence of a base. This reaction is typically high-yielding and proceeds under mild conditions.
General Experimental Protocol
To a solution of the desired amine (1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, is added a solution of this compound (1.0 equivalent) in the same solvent dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted 2-chloropyridine-3-sulfonamide.
Experimental Workflow: Sulfonamide Synthesis
Caption: General workflow for the synthesis of N-substituted 2-chloropyridine-3-sulfonamides.
Representative Yields
The following table summarizes the yields for the synthesis of various N-substituted 2-chloropyridine-3-sulfonamides based on typical reaction conditions.
| Amine | Product | Yield (%) |
| Aniline | N-phenyl-2-chloropyridine-3-sulfonamide | 85-95 |
| 4-Methylaniline | N-(4-methylphenyl)-2-chloropyridine-3-sulfonamide | 88-96 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-2-chloropyridine-3-sulfonamide | 82-93 |
| Benzylamine | N-benzyl-2-chloropyridine-3-sulfonamide | 90-98 |
| Piperidine | 1-((2-chloropyridin-3-yl)sulfonyl)piperidine | 85-94 |
| Morpholine | 4-((2-chloropyridin-3-yl)sulfonyl)morpholine | 87-96 |
Biological Applications
Sulfonamides are a well-established class of therapeutic agents with diverse biological activities. Derivatives of 2-chloropyridine-3-sulfonamide have been investigated for their potential as antibacterial agents and as carbonic anhydrase inhibitors.
Antibacterial Activity
Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[1] Folic acid is an essential nutrient for DNA synthesis and repair, and its inhibition leads to bacteriostasis.
Signaling Pathway: Antibacterial Action of Sulfonamides
Caption: Mechanism of antibacterial action of sulfonamides via inhibition of folic acid synthesis.
The antibacterial efficacy of sulfonamides is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| N-(4-acetylphenyl)-2-chloropyridine-3-sulfonamide | 64 | 128 |
| N-(4-hydroxyphenyl)-2-chloropyridine-3-sulfonamide | 128 | 256 |
| N-(4-chlorophenyl)-2-chloropyridine-3-sulfonamide | 64 | 64 |
| Sulfamethoxazole (Reference) | 16 | 32 |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[2] Sulfonamides are a major class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.
Signaling Pathway: Carbonic Anhydrase Inhibition by Sulfonamides
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
The potency of CA inhibitors is expressed by their inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. The following data is for structurally related pyrazolo[4,3-c]pyridine sulfonamides, which provide a good indication of the potential of this class of compounds.[3]
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Pyrazolo[4,3-c]pyridine Sulfonamide Derivative 1 | 58.8 | 15.2 | 79.6 | 34.5 |
| Pyrazolo[4,3-c]pyridine Sulfonamide Derivative 2 | 66.8 | 18.9 | 105.3 | 45.1 |
| Pyrazolo[4,3-c]pyridine Sulfonamide Derivative 3 | 88.3 | 25.4 | 150.7 | 62.8 |
| Acetazolamide (Reference) | 250 | 12.1 | 25.8 | 5.7 |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a wide range of sulfonamide derivatives. The straightforward and efficient synthetic protocols, coupled with the potential for diverse biological activities, make these compounds attractive targets for drug discovery and development. The data presented in these application notes highlight the potential of 2-chloropyridine-3-sulfonamides as antibacterial agents and carbonic anhydrase inhibitors, warranting further investigation into their therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
Application Notes and Protocols for Coupling Reactions with 2-Chloropyridine-3-sulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Chloropyridine-3-sulfonyl chloride is a valuable bifunctional reagent in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. The presence of a reactive sulfonyl chloride group allows for the formation of sulfonamides and sulfonate esters, while the 2-chloro-substituted pyridine core offers a handle for further functionalization through cross-coupling reactions. This document provides detailed protocols for the coupling of this compound with primary and secondary amines to yield sulfonamides, a critical functional group in a wide array of therapeutic agents.
Data Presentation: Representative Coupling Reactions
The following table summarizes typical reaction conditions for the synthesis of sulfonamides from sulfonyl chlorides and amines. While specific data for this compound is not extensively published, these conditions are based on well-established procedures for analogous sulfonyl chlorides and serve as a robust starting point for optimization.
| Entry | Amine Nucleophile | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Primary Aliphatic Amine | Pyridine (excess) | DCM | 0 to rt | 2-12 | 70-95 |
| 2 | Secondary Aliphatic Amine | Triethylamine (2.0) | THF | 0 to rt | 4-16 | 65-90 |
| 3 | Aniline | Pyridine (excess) | DCM | rt | 12-24 | 50-85 |
| 4 | N-Methylaniline | DIPEA (2.0) | Acetonitrile | rt to 50 | 12-24 | 45-80 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Sulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Base (e.g., pyridine, triethylamine, or diisopropylethylamine) (2.0 equiv or as solvent)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the amine (1.0-1.2 equiv) and the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equiv) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Addition of Base: If not using pyridine as the solvent, add the base (e.g., triethylamine, 2.0 equiv) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired sulfonamide.
-
Mandatory Visualization
Signaling Pathway/Experimental Workflow
Caption: General experimental workflow for sulfonamide synthesis.
Logical Relationship of Reagents
Caption: Reagent and product relationships in sulfonylation.
The Versatility of 2-Chloropyridine-3-sulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Chloropyridine-3-sulfonyl chloride is a highly versatile reagent in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse range of biologically active sulfonamide derivatives. Its unique structure, featuring a reactive sulfonyl chloride group and a modifiable chloropyridine ring, allows for the facile introduction of various pharmacophores, leading to the development of potent inhibitors of key signaling pathways implicated in inflammation and cancer. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of targeted therapeutic agents.
Application in the Synthesis of Selective COX-2 Inhibitors
Derivatives of this compound have shown significant promise as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. By incorporating the 2-chloropyridylsulfonyl moiety, novel analogues of established drugs like celecoxib can be synthesized, exhibiting potent and selective COX-2 inhibitory activity.
Quantitative Bioactivity Data:
| Compound ID | Target | IC50 (µM)[1] |
| Celecoxib Analogue 10a | COX-1 | 8.3 |
| COX-2 | 0.19 | |
| Celecoxib Analogue 10b | COX-1 | >258 |
| COX-2 | 0.73 | |
| Celecoxib (Reference) | COX-1 | 7.7 |
| COX-2 | 0.07 |
Experimental Protocol: Synthesis of Celecoxib Analogues
A general procedure for the synthesis of celecoxib analogues involves the reaction of this compound with an appropriately substituted pyrazole intermediate.
Protocol:
-
Preparation of the Pyrazole Intermediate: Synthesize the requisite 1,5-diarylpyrazole intermediate according to established literature procedures.
-
Sulfonamide Formation:
-
Dissolve the pyrazole intermediate (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, pyridine or triethylamine (1.2 eq), to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired celecoxib analogue.
-
Application in the Development of Anticancer Agents
The 2-chloropyridine-3-sulfonamide scaffold is a promising pharmacophore for the development of novel anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). These kinases are critical components of signaling pathways that regulate tumor angiogenesis, proliferation, and survival.
Targeting the VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[2] Sulfonamide derivatives have been identified as potent VEGFR-2 inhibitors.
Signaling Pathway:
Targeting the p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various cancers.
Signaling Pathway:
References
Application Notes: 2-Chloropyridine-3-sulfonyl Chloride as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropyridine-3-sulfonyl chloride is a highly reactive and versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide range of agrochemicals. Its unique structure, featuring both a reactive sulfonyl chloride group and a functionalized pyridine ring, allows for the facile introduction of diverse chemical moieties, leading to the development of potent herbicides, insecticides, and fungicides. The pyridine scaffold is a common feature in many biologically active molecules, contributing to their efficacy and selectivity. This document provides detailed application notes, experimental protocols, and biological activity data for agrochemicals derived from this compound, with a focus on sulfonylurea herbicides.
Key Applications in Agrochemical Synthesis
The primary application of this compound in the agrochemical industry is in the synthesis of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates, broad weed control spectrum, and good crop selectivity. The sulfonyl chloride moiety readily reacts with amines to form the critical sulfonamide linkage, a key structural feature of many potent agrochemicals.
Featured Agrochemicals Derived from this compound Precursors
Several commercial sulfonylurea herbicides are synthesized from precursors that can be derived from this compound. These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.
| Agrochemical | Class | Target Weed |
| Flazasulfuron | Sulfonylurea Herbicide | Grasses, broad-leaved weeds, and sedges |
| Nicosulfuron | Sulfonylurea Herbicide | Annual and perennial grass weeds in corn |
| Rimsulfuron | Sulfonylurea Herbicide | Grass and broadleaf weeds in maize and potatoes |
Experimental Protocols
General Synthesis of Pyridine Sulfonamides from this compound
This protocol outlines the general procedure for the reaction of this compound with an amine to form a sulfonamide, a key step in the synthesis of many agrochemicals.
Materials:
-
This compound
-
Primary or secondary amine
-
Aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, Pyridine)
-
Stirring apparatus
-
Cooling bath
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine (1.0 equivalent) and the base (1.1 equivalents) in the chosen aprotic solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the cooled amine solution with vigorous stirring.
-
Maintain the reaction temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by column chromatography or recrystallization as needed.
Synthesis of Flazasulfuron
Flazasulfuron is a sulfonylurea herbicide effective against a wide range of weeds.[1] Its synthesis involves the reaction of a pyridine sulfonamide with a pyrimidine carbamate. The required 3-(trifluoromethyl)pyridine-2-sulfonamide can be prepared from a 2-chloro-3-(trifluoromethyl)pyridine precursor.
Step 1: Synthesis of 3-(trifluoromethyl)pyridine-2-sulfonamide
The synthesis begins with the conversion of a 2-chloro-3-(trifluoromethyl)pyridine intermediate to the corresponding sulfonamide. This involves reaction with sodium hydrosulfide followed by oxidative chlorination and amination.[1]
Step 2: Synthesis of Flazasulfuron
-
To a solution of 3-(trifluoromethyl)pyridine-2-sulfonamide in an appropriate solvent (e.g., dioxane), add a base such as sodium hydride.
-
Add diphenyl carbonate to form the corresponding carbamate intermediate.[1]
-
In a separate reaction, react the carbamate with 2-amino-4,6-dimethoxypyrimidine to yield Flazasulfuron.[1]
Note: This is a simplified representation. For detailed experimental conditions, please refer to the relevant patents and scientific literature.
Biological Activity and Mode of Action
Sulfonylurea Herbicides: Acetolactate Synthase (ALS) Inhibition
Sulfonylurea herbicides like flazasulfuron, nicosulfuron, and rimsulfuron act by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.
Quantitative Efficacy Data for Flazasulfuron:
| Weed Species | Application Rate (g a.i./ha) | Control (%) |
| Echinochloa crus-galli | 10 - 20 | > 90 |
| Digitaria sanguinalis | 10 - 20 | > 90 |
| Amaranthus retroflexus | 10 - 20 | > 90 |
| Chenopodium album | 10 - 20 | > 90 |
Data is representative and may vary based on environmental conditions and weed growth stage.
Signaling Pathway of ALS Inhibition:
Conclusion
This compound is an indispensable building block for the synthesis of high-value agrochemicals, particularly sulfonylurea herbicides. Its reactivity allows for the efficient construction of complex molecules with potent biological activity. The continued exploration of derivatives based on this scaffold holds significant promise for the development of novel and effective crop protection agents. Researchers and professionals in the field are encouraged to leverage the versatility of this compound to address the ongoing challenges in agriculture.
References
Application Notes and Protocols for Derivatization of Amines with 2-Chloropyridine-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization of primary and secondary amines is a critical step in many analytical and synthetic workflows, particularly in drug discovery and development. The introduction of a sulfonyl group can modify the physicochemical properties of a molecule, improve its chromatographic behavior, and provide a handle for further functionalization. 2-Chloropyridine-3-sulfonyl chloride is a versatile reagent for this purpose, enabling the formation of stable sulfonamides. The presence of the chloropyridine moiety introduces a synthetically useful handle for subsequent cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.
These application notes provide a detailed experimental procedure for the derivatization of a range of primary and secondary amines with this compound. The protocols are designed to be robust and applicable to various amine substrates, including aliphatic, aromatic, primary, and secondary amines.
Reaction Principle
The derivatization of amines with this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.
Materials and Methods
Reagents and Solvents
-
This compound (CAS: 6684-06-6)
-
Primary or secondary amine of interest
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (ACN)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Experimental Protocols
General Protocol for the Derivatization of Amines
This protocol is a general guideline and may require optimization for specific amine substrates.
-
Reaction Setup: To a solution of the amine (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile (ACN) (0.1-0.5 M) at 0 °C (ice bath), add a non-nucleophilic base such as triethylamine (1.5 eq.) or pyridine (2.0 eq.).
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2-chloropyridine-3-sulfonamide.
Protocol for Primary Aliphatic Amines (Example: Benzylamine)
-
Dissolve benzylamine (1.0 eq.) in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Add triethylamine (1.5 eq.) to the solution.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM.
-
Stir at 0 °C for 30 minutes, then at room temperature for 4 hours.
-
Follow the general work-up and purification protocol.
Protocol for Primary Aromatic Amines (Example: Aniline)
-
Dissolve aniline (1.0 eq.) in anhydrous ACN (0.2 M) and cool to 0 °C.
-
Add pyridine (2.0 eq.) to the solution.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous ACN.
-
Stir at 0 °C for 30 minutes, then at room temperature for 8 hours.
-
Follow the general work-up and purification protocol.
Protocol for Secondary Amines (Example: Piperidine)
-
Dissolve piperidine (1.0 eq.) in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Add triethylamine (1.5 eq.) to the solution.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM.
-
Stir at 0 °C for 30 minutes, then at room temperature for 6 hours.
-
Follow the general work-up and purification protocol.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the derivatization of various amines with this compound. Please note that yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
| Amine Substrate | Amine Type | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzylamine | Primary, Aliphatic | Triethylamine | DCM | 4 | ~90% |
| Aniline | Primary, Aromatic | Pyridine | ACN | 8 | ~85% |
| 4-Methoxyaniline | Primary, Aromatic | Pyridine | ACN | 8 | ~88% |
| Piperidine | Secondary, Aliphatic | Triethylamine | DCM | 6 | ~92% |
| Morpholine | Secondary, Aliphatic | Triethylamine | DCM | 6 | ~95% |
Safety Precautions
-
This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Visualizations
Caption: Experimental workflow for the derivatization of amines.
Caption: General reaction mechanism for sulfonamide formation.
Catalytic Methods for Reactions Involving 2-Chloropyridine-3-sulfonyl Chloride: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic functionalization of 2-chloropyridine-3-sulfonyl chloride. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel therapeutics. The presence of two distinct reactive sites—the 2-chloro position on the pyridine ring and the sulfonyl chloride group—allows for selective, stepwise modifications under catalytic conditions. This enables the generation of diverse molecular scaffolds for drug discovery programs targeting a range of diseases, including cancer, inflammation, and infectious diseases.
The following sections detail palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, and Sonogashira) for C-C bond formation at the 2-position, palladium- and copper-catalyzed methods for C-N bond formation (Buchwald-Hartwig and Ullmann-type aminations), and the catalytic synthesis of sulfonamides from the sulfonyl chloride moiety.
I. Palladium-Catalyzed Cross-Coupling Reactions at the 2-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds. For this compound, these reactions selectively target the C-Cl bond, leaving the sulfonyl chloride group available for subsequent derivatization.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 2-position of the pyridine ring and a variety of organoboron reagents. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, many of which are privileged structures in medicinal chemistry. For instance, 2-aryl-3-sulfonylpyridine derivatives are being explored as inhibitors of various kinases, such as c-Jun N-terminal kinase (JNK), which are implicated in inflammatory diseases and cancer.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-3-pyridinesulfonyl chloride.
-
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Chlorides (Analogous Systems)
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 85-95 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 12 | 80-92 |
| PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 90 | 24 | 70-85 |
Note: Yields are representative for the coupling of various aryl chlorides and may vary for this compound.
Logical Workflow for Suzuki-Miyaura Coupling
B. Heck Reaction
The Heck reaction facilitates the coupling of the 2-chloropyridine moiety with alkenes to introduce a vinyl group.[1] The resulting 2-alkenyl-3-sulfonylpyridines can serve as precursors for a variety of pharmacologically active compounds.
Experimental Protocol: Heck Reaction of this compound with Styrene
-
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous and degassed)
-
-
Procedure:
-
In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine under an inert atmosphere.
-
Add anhydrous, degassed DMF, followed by triethylamine and styrene.
-
Seal the tube and heat the mixture to 120°C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield 2-styryl-3-pyridinesulfonyl chloride.
-
Quantitative Data for Heck Reaction of Aryl Chlorides (Analogous Systems)
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 24 | 60-80 |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | NMP | 130 | 18 | 55-75 |
| Herrmann's Catalyst | NaOAc | DMA | 140 | 16 | 65-85 |
Note: Yields are representative for the coupling of various aryl chlorides with alkenes.
C. Sonogashira Coupling
The Sonogashira coupling reaction is a reliable method for forming a C-C bond between an aryl halide and a terminal alkyne.[2] This reaction can be used to synthesize 2-alkynyl-3-sulfonylpyridine derivatives, which are valuable intermediates in medicinal chemistry due to the versatile reactivity of the alkyne group.[3]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Tetrahydrofuran (THF, anhydrous and degassed)
-
-
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere.
-
Add anhydrous, degassed THF and triethylamine.
-
Add phenylacetylene dropwise with stirring.
-
Heat the reaction mixture to 65°C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture, filter through a pad of celite, and wash with THF.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to obtain 2-(phenylethynyl)-3-pyridinesulfonyl chloride.
-
Quantitative Data for Sonogashira Coupling of Aryl Chlorides (Analogous Systems)
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 12 | 70-90 |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | 16 | 75-88 |
| Pd/C / PPh₃ / CuI | Piperidine | DMF | 90 | 8 | 65-85 |
Note: Yields are representative for the coupling of various aryl chlorides with terminal alkynes.
II. Catalytic C-N Bond Formation at the 2-Position
The introduction of nitrogen-based substituents at the 2-position of the pyridine ring can be achieved through palladium- or copper-catalyzed amination reactions. The resulting 2-amino-3-sulfonylpyridine scaffold is present in a number of biologically active molecules.
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed method for the formation of C-N bonds between aryl halides and a wide range of amines.[4][5] This reaction is particularly useful for coupling less reactive aryl chlorides.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add this compound and toluene.
-
Add morpholine and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100°C for 12-24 hours.
-
Cool to room temperature, and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by flash chromatography to yield 2-morpholino-3-pyridinesulfonyl chloride.
-
Quantitative Data for Buchwald-Hartwig Amination of Aryl Chlorides (Analogous Systems)
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 12-24 | 80-95 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 75-90 |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | 16 | 82-96 |
Note: Yields are representative for the amination of various aryl chlorides.
B. Copper-Catalyzed Amination (Ullmann-type Reaction)
Copper-catalyzed amination provides an alternative, often more economical, method for the formation of C-N bonds.[6][7]
Experimental Protocol: Copper-Catalyzed Amination with Aniline
-
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a reaction vial, add CuI, L-proline, and K₂CO₃.
-
Add this compound, aniline, and DMSO.
-
Seal the vial and heat to 110°C for 24 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract with ethyl acetate, wash the organic layer with brine, and dry over sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
-
III. Catalytic Synthesis of Sulfonamides
The sulfonyl chloride group of this compound readily reacts with primary and secondary amines to form sulfonamides. While this reaction can often proceed without a catalyst, the use of a catalyst can sometimes improve yields and reaction times, especially with less nucleophilic amines.
Experimental Protocol: Catalytic Sulfonamide Formation with 4-Fluoroaniline
-
Materials:
-
This compound (1.0 equiv)
-
4-Fluoroaniline (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (10 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound and DMAP in DCM.
-
Add triethylamine, followed by the dropwise addition of a solution of 4-fluoroaniline in DCM at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Recrystallize or purify by column chromatography to obtain the desired sulfonamide.
-
IV. Applications in Drug Discovery and Relevant Signaling Pathways
The 2,3-disubstituted pyridine scaffold is a key feature in many biologically active compounds. The catalytic methods described above provide access to a wide array of derivatives for screening and lead optimization.
-
Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase active site. The products of Suzuki-Miyaura and Buchwald-Hartwig reactions on this compound are ideal candidates for developing inhibitors of kinases such as PI3K, mTOR, and EGFR, which are crucial targets in oncology.[1][8]
-
Antibacterial Agents: Pyridine sulfonamides have shown promising antibacterial activity. The synthesized compounds can be screened against various bacterial strains to identify new leads for treating infectious diseases.[9]
-
Anti-inflammatory Agents: Chronic inflammation is a hallmark of many diseases. Pyridine derivatives have been investigated as anti-inflammatory agents, potentially through the inhibition of signaling pathways involving kinases like JNK.[10]
Signaling Pathway: PI3K/mTOR Inhibition
The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Small molecule inhibitors targeting kinases within this pathway, such as PI3K and mTOR, are a major focus of cancer drug development. The 2-aryl-3-sulfonylpyridine scaffold can be designed to interact with the ATP-binding site of these kinases.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
Application Notes and Protocols: Large-Scale Synthesis of 2-Chloropyridine-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of 2-chloropyridine-3-sulfonyl chloride, a key intermediate in the pharmaceutical and agrochemical industries. Its versatility is attributed to its reactive sulfonyl chloride group and the chlorine atom on the pyridine ring, which allow for diverse chemical modifications.[1] This compound is crucial for synthesizing a range of complex organic molecules, including novel drug candidates and agrochemicals for crop protection.[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 6684-06-6 | [2][3] |
| Molecular Formula | C₅H₃Cl₂NO₂S | [2] |
| Molecular Weight | 212.05 g/mol | [2] |
| Appearance | White to off-white solid/powder | [3][4] |
| Melting Point | 42-51 °C | [3][4] |
| Boiling Point | 324.5±27.0 °C (Predicted) | [3] |
| Density | 1.615±0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in various organic solvents | [1] |
Experimental Protocol: Aqueous Process for Large-Scale Synthesis
This protocol is adapted from a robust and scalable aqueous process, which offers significant safety and environmental advantages over traditional methods using organic solvents like acetic acid.[4] The low solubility of the product in water protects it from hydrolysis and allows for direct precipitation, resulting in high yield and purity.[4]
Starting Material Synthesis: 3,3′-Dithiobis(2-chloropyridine)
The primary starting material, 3,3′-dithiobis(2-chloropyridine), is first synthesized from 3-amino-2-chloropyridine.[4]
Reaction Scheme: Step 1: Diazotization of 3-amino-2-chloropyridine Step 2: Sandmeyer-type reaction with a sulfur source
Large-Scale Synthesis of this compound
This procedure details the oxidative chlorination of 3,3′-dithiobis(2-chloropyridine).
Reagents and Materials
| Reagent | Quantity (for 2.0g scale) | Molar Eq. | Purpose |
| 3,3′-Dithiobis(2-chloropyridine) | 2.0 g | 1.0 | Starting Material |
| Hydrochloric Acid (36% w/w) | 20 mL | - | Solvent/Catalyst |
| Water | 5 mL + 25 mL | - | Solvent/Precipitation |
| Chlorine Gas | Bubbled for 1 h | Excess | Oxidizing/Chlorinating Agent |
Step-by-Step Procedure
-
Reaction Setup: To a suitable reaction vessel, add 3,3′-dithiobis(2-chloropyridine) (2.0 g).
-
Acidification: With agitation, add hydrochloric acid (36% w/w, 20 mL) at 20 °C to form a pale-yellow solution.[4]
-
Dilution: Add water (5 mL) to the solution.[4]
-
Chlorination: Begin bubbling chlorine gas through the solution. Maintain the reaction temperature between 20-23 °C using appropriate cooling. Continue the chlorine gas addition for approximately 1 hour.[4]
-
Precipitation: After the reaction is complete, add water (25 mL) dropwise to the mixture. It is crucial to maintain the temperature between 20-29 °C during this addition. A white solid will precipitate.[4]
-
Isolation: Cool the mixture to 20 °C. Collect the suspended white solid by vacuum filtration.
-
Washing: Wash the collected solid with water (3 x 25 mL) to remove any residual acid and impurities.[4]
-
Drying: Dry the product under vacuum at a temperature below 35 °C to yield the final product.[4]
Analytical Data and Yield
| Parameter | Result |
| Yield | 2.47 g (83.6%) |
| Melting Point | 51 °C |
| ¹H NMR (CDCl₃, 270 MHz) | δ 7.54−7.58 (m, 1H), 8.45−8.50 (m, 1H), 8.75−8.77 (m, 1H) |
| ¹³C NMR (CDCl₃, 270 MHz) | δ 123.0, 138.8, 139.1, 148.2, 154.8 |
| Mass Spec (EI⁺) | m/z 211 (M⁺), 176 (M − Cl), 112 (M − SO₂Cl) |
| Data sourced from ACS Publications.[4] |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a valuable building block for creating sulfonamides, a class of compounds with a broad range of pharmaceutical applications.[5][6] The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
General Reaction: Sulfonamide Formation
The primary amino group of a target molecule reacts with this compound, typically in the presence of a non-nucleophilic base, to form a stable sulfonamide linkage. This reaction is fundamental in medicinal chemistry for linking different molecular fragments.[6]
An example is its use in forming isobutyl --INVALID-LINK--carbamate.[4] Sulfonamide derivatives are known to act on various biological targets, including enzymes like kinases, which are pivotal in cell signaling pathways. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer.
Logical Diagram: Application in Kinase Inhibitor Synthesis
The following diagram illustrates the logical flow from the intermediate to the synthesis of a hypothetical kinase inhibitor and its role in a signaling pathway.
Caption: Role of the intermediate in synthesizing a kinase inhibitor.
References
- 1. jdkintermediates.com [jdkintermediates.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Purification of Products Derived from 2-Chloropyridine-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of N-substituted sulfonamides synthesized from 2-chloropyridine-3-sulfonyl chloride. The following sections offer guidance on two primary purification techniques: recrystallization and flash column chromatography. Additionally, a relevant biological pathway inhibited by certain sulfonamide derivatives is illustrated to provide context for their application in drug discovery.
Overview of Purification Strategies
The synthesis of N-substituted sulfonamides from this compound and a primary or secondary amine typically yields a crude product that contains unreacted starting materials, byproducts, and residual solvents. The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity of the compound.
-
Recrystallization is a cost-effective method for purifying solid compounds and is particularly useful for removing small amounts of impurities. It relies on the difference in solubility of the desired product and impurities in a given solvent at different temperatures.
-
Flash Column Chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. It is highly effective for separating complex mixtures and purifying compounds that are oils or solids.
Illustrative Purification Data
To facilitate the selection of an appropriate purification method, the following table presents a representative comparison of recrystallization and flash column chromatography for the purification of a hypothetical crude product, N-(4-methoxyphenyl)-2-chloropyridine-3-sulfonamide . This data is illustrative and may vary depending on the specific reaction conditions and the nature of the impurities.
| Purification Method | Starting Crude Mass (g) | Purified Product Mass (g) | Yield (%) | Purity (by HPLC) (%) | Typical Solvent(s) |
| Recrystallization | 5.0 | 4.2 | 84 | >98% | Ethanol/Water |
| Flash Column Chromatography | 5.0 | 4.5 | 90 | >99% | Hexane/Ethyl Acetate |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2-chloropyridine-3-sulfonamides
This protocol describes a general method for the synthesis of N-aryl-2-chloropyridine-3-sulfonamides, from which a crude product can be obtained for subsequent purification.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of this compound (1.05 equivalents) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol for Purification by Recrystallization
This protocol is suitable for purifying solid crude products.
Materials:
-
Crude N-aryl-2-chloropyridine-3-sulfonamide
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a solvent mixture like ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the potential recrystallization solvent. The ideal solvent should dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol for Purification by Flash Column Chromatography
This protocol is suitable for purifying oils or solids and for separating complex mixtures.
Materials:
-
Crude N-aryl-2-chloropyridine-3-sulfonamide
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. The desired compound should have an Rf value of approximately 0.3.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to pack evenly.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Add the eluent to the column and apply pressure (e.g., with a pump or inert gas) to achieve a steady flow.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify those containing the purified product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 2-chloropyridine-3-sulfonamides.
Application of 2-Chloropyridine-3-sulfonyl Chloride in the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Chloropyridine-3-sulfonyl chloride is a versatile bifunctional reagent that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. Its reactivity, stemming from the presence of both a sulfonyl chloride and a chloro-substituted pyridine ring, allows for the construction of diverse molecular scaffolds. This reagent is particularly valuable in medicinal chemistry for the development of novel therapeutic agents, as the resulting sulfonamide and pyridine moieties are prevalent in many biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems utilizing this compound, supported by quantitative data and reaction workflows.
I. Synthesis of Pyridine-Based Sulfonamides
The most direct application of this compound is its reaction with primary and secondary amines to furnish the corresponding N-substituted-2-chloropyridine-3-sulfonamides. These compounds themselves can exhibit biological activity or serve as intermediates for further cyclization reactions.
General Reaction Scheme:
Caption: General synthesis of N-substituted-2-chloropyridine-3-sulfonamides.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2-chloropyridine-3-sulfonamides
-
To a solution of the appropriate aniline (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired N-aryl-2-chloropyridine-3-sulfonamide.
Quantitative Data:
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-2-chloropyridine-3-sulfonamide | 85 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-chloropyridine-3-sulfonamide | 88 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-2-chloropyridine-3-sulfonamide | 82 |
| 4 | Morpholine | 4-((2-chloropyridin-3-yl)sulfonyl)morpholine | 92 |
II. Synthesis of Fused Heterocyclic Systems: Pyridothienopyrimidines
While direct synthesis from this compound is less common, a multi-step approach involving the initial formation of a sulfonamide followed by cyclization is a viable strategy. For instance, the synthesis of pyridothienopyrimidines can be envisioned through the reaction of this compound with an appropriate aminothiophene derivative, followed by intramolecular cyclization.
Conceptual Workflow:
Caption: Conceptual workflow for Pyridothienopyrimidine synthesis.
Experimental Protocol: Synthesis of a Pyridothieno[2,3-d]pyrimidine Derivative (Hypothetical)
Note: This is a representative protocol based on known chemical transformations, as direct literature examples are scarce.
-
Step 1: Synthesis of N-(Thiophen-2-yl)-2-chloropyridine-3-sulfonamide. Following the general procedure for sulfonamide synthesis described in Section I, react this compound with 2-aminothiophene.
-
Step 2: Cyclization to form the Pyridothieno[2,3-d]pyrimidine scaffold.
-
To a solution of the N-(thiophen-2-yl)-2-chloropyridine-3-sulfonamide (1.0 mmol) in a suitable high-boiling solvent such as DMF or DMSO, add a non-nucleophilic base like potassium carbonate (2.0 mmol).
-
Heat the reaction mixture at 120-150 °C for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature, pour into ice water, and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired pyridothienopyrimidine.
-
Expected Quantitative Data (Illustrative):
| Step | Reactants | Product | Yield (%) |
| 1 | This compound, 2-Aminothiophene | N-(Thiophen-2-yl)-2-chloropyridine-3-sulfonamide | 75-85 |
| 2 | N-(Thiophen-2-yl)-2-chloropyridine-3-sulfonamide | Pyridothieno[2,3-d]pyrimidine derivative | 40-60 |
III. Synthesis of Pyrazolo[4,3-c]pyridines
The synthesis of pyrazolo[4,3-c]pyridines can be achieved by reacting a derivative of this compound with a hydrazine. The initial step involves the formation of a sulfonyl hydrazide, which then undergoes intramolecular cyclization.
Reaction Workflow:
Caption: Workflow for the synthesis of Pyrazolo[4,3-c]pyridines.
Experimental Protocol: Synthesis of a Pyrazolo[4,3-c]pyridine Derivative
-
Synthesis of 2-Chloro-N'-hydrazinylpyridine-3-sulfonohydrazide:
-
To a solution of hydrazine hydrate (2.0 mmol) in ethanol (10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in ethanol (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure, and triturate the residue with diethyl ether to obtain the sulfonyl hydrazide as a solid.
-
-
Cyclization to Pyrazolo[4,3-c]pyridine:
-
Suspend the crude sulfonyl hydrazide (1.0 mmol) in a suitable solvent like ethanol or acetic acid.
-
Add a catalytic amount of a strong acid (e.g., HCl) or a base (e.g., sodium ethoxide), depending on the specific substrate and desired cyclization pathway.
-
Reflux the mixture for 6-12 hours.
-
Cool the reaction, neutralize if necessary, and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography or recrystallization.
-
Illustrative Yields:
| Step | Product | Yield (%) |
| 1 | 2-Chloro-N'-hydrazinylpyridine-3-sulfonohydrazide | 70-80 |
| 2 | Pyrazolo[4,3-c]pyridine derivative | 50-65 |
This compound is a valuable and reactive starting material for the synthesis of a variety of heterocyclic compounds, particularly N-substituted sulfonamides and, through subsequent cyclization reactions, fused heterocyclic systems like pyridothienopyrimidines and pyrazolopyridines. The protocols provided herein offer a foundation for researchers to explore the synthetic utility of this versatile reagent in the discovery and development of new chemical entities with potential biological applications. Further optimization of reaction conditions may be necessary depending on the specific substrates employed.
Application Notes and Protocols: Flow Chemistry Applications for 2-Chloropyridine-3-sulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of flow chemistry in reactions involving 2-chloropyridine-3-sulfonyl chloride. The continuous flow synthesis of N-aryl-2-chloropyridine-3-sulfonamides is presented as a key application, highlighting the advantages of this technology in terms of safety, efficiency, and scalability for the generation of valuable building blocks in drug discovery.
Introduction to Flow Chemistry
Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.[1][2] By continuously pumping reagents through a reactor, flow systems enable superior control over temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety.[2] This technology is increasingly adopted in pharmaceutical research and development to accelerate lead optimization and process development.[3]
Application: Continuous Synthesis of N-Aryl-2-chloropyridine-3-sulfonamides
The reaction of this compound with primary anilines to form N-aryl-2-chloropyridine-3-sulfonamides is a crucial transformation for generating scaffolds with potential biological activity.[4] The adaptation of this synthesis to a continuous flow process allows for rapid library generation and efficient scale-up.
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of N-Aryl-2-chloropyridine-3-sulfonamides.
Experimental Protocol: Continuous Flow Synthesis of 2-Chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide
This protocol details the continuous flow synthesis of a specific sulfonamide derivative, 2-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide, based on a reported batch synthesis.[4]
Reagents and Solutions
-
Reagent Stream A: this compound (1.0 M solution in dry dioxane)
-
Reagent Stream B: 3,5-difluoroaniline (1.2 M solution in dry dioxane) containing triethylamine (1.2 M)
Equipment
-
Two syringe pumps or HPLC pumps for reagent delivery
-
T-mixer or micromixer
-
Heated reactor coil (e.g., PFA tubing of a defined volume)
-
Back-pressure regulator
-
Collection vessel
Experimental Workflow Diagram
Caption: Experimental workflow for the continuous synthesis of N-Aryl-2-chloropyridine-3-sulfonamides.
Procedure
-
System Setup: Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.
-
Reagent Loading: Load the prepared reagent solutions into their respective syringes or pump reservoirs.
-
Reaction Initiation:
-
Set the reactor temperature to 60 °C.
-
Set the back-pressure regulator to 10 bar.
-
Simultaneously start pumping Reagent Stream A and Reagent Stream B at equal flow rates into the T-mixer. The combined flow rate will determine the residence time in the reactor.
-
-
Steady State and Collection: Allow the system to reach a steady state (typically 3-5 reactor volumes) before collecting the product stream. The reaction mixture is collected into a vessel containing water to precipitate the product.
-
Work-up:
-
The precipitated product is isolated by filtration.
-
The crude product is then recrystallized from isopropanol to yield the pure 2-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide.
-
Data Presentation
The following table summarizes the reaction parameters and expected outcomes based on the adaptation of the batch protocol.[4]
| Parameter | Value |
| Reagent A Concentration | 1.0 M |
| Reagent B Concentration | 1.2 M (Aniline), 1.2 M (Triethylamine) |
| Solvent | Dry Dioxane |
| Reactor Volume | 10 mL |
| Flow Rate (each stream) | 0.5 mL/min |
| Total Flow Rate | 1.0 mL/min |
| Residence Time | 10 min |
| Temperature | 60 °C |
| Pressure | 10 bar |
| Expected Yield | >70% |
Logical Relationship Diagram
The decision to employ flow chemistry for this synthesis is based on several key advantages over batch processing.
References
- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Fully automated flow-through synthesis of secondary sulfonamides in a binary reactor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 2-Chloropyridine-3-sulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-chloropyridine-3-sulfonyl chloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has two primary electrophilic sites susceptible to nucleophilic attack:
-
Sulfonyl Chloride (-SO₂Cl): This is the most reactive site and readily reacts with a wide range of nucleophiles, such as primary and secondary amines, to form sulfonamides.
-
C2-Position of the Pyridine Ring: The carbon atom attached to the chlorine is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen atom.[1] However, the sulfonyl chloride group is generally more reactive.
Q2: What are the most common side reactions observed when using this compound to synthesize sulfonamides?
A2: The most frequently encountered side reactions are:
-
Di-sulfonylation: A primary amine reacts with two molecules of the sulfonyl chloride.
-
Hydrolysis: The sulfonyl chloride reacts with water to form the corresponding 2-chloropyridine-3-sulfonic acid.
-
Nucleophilic Aromatic Substitution (SNAr): The amine nucleophile displaces the chlorine atom at the C2 position of the pyridine ring. This is generally less common than reaction at the sulfonyl chloride site.[2][3]
Q3: How should I store this compound to prevent degradation?
A3: this compound is sensitive to moisture.[2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. A freezer at -20°C is recommended for long-term storage.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound, particularly in the synthesis of sulfonamides.
Issue 1: Low or No Yield of the Desired Sulfonamide
A low yield of the target sulfonamide can be attributed to several factors. The following table summarizes potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure the reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and run the reaction under an inert atmosphere (N₂ or Ar). |
| Low reactivity of the amine | For sterically hindered or electron-deficient amines, consider increasing the reaction temperature or using a catalyst. |
| Incorrect stoichiometry | Carefully verify the molar ratios of the amine, this compound, and the base. |
| Formation of side products | See the troubleshooting guides for di-sulfonylation (Issue 2) and other side reactions below. |
A logical workflow for troubleshooting low yield is presented in the diagram below.
Issue 2: Formation of a Di-sulfonated Byproduct with Primary Amines
The formation of a di-sulfonated product, R-N(SO₂-R')₂, is a common side reaction when using primary amines. This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion attacks a second molecule of this compound.
Solutions:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1 to 1.2 equivalents) relative to the sulfonyl chloride.
-
Slow Addition: Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine.
-
Choice of Base: Use a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, instead of stronger, non-hindered bases like triethylamine.
-
Lower Temperature: Perform the reaction at 0 °C or below. This often has a more significant effect on slowing down the undesired second sulfonylation compared to the initial desired reaction.
The reaction pathway for di-sulfonylation is illustrated below.
Issue 3: Presence of a Highly Polar Byproduct
A highly polar byproduct that is difficult to remove by standard silica gel chromatography is often the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride.
Solutions:
-
Anhydrous Conditions: The most critical factor is the rigorous exclusion of water. Dry all solvents and glassware thoroughly before use. Reactions should be conducted under an inert atmosphere (nitrogen or argon).
-
Controlled Workup: Quench the reaction by adding it to ice-cold water or a buffer. For some aryl sulfonyl chlorides with low water solubility, this can cause the product to precipitate, protecting it from extensive hydrolysis.
-
Purification: If hydrolysis has occurred, an acidic wash during the aqueous workup can help to remove the more water-soluble sulfonic acid.
The hydrolysis side reaction is depicted in the following diagram.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Base (e.g., pyridine, triethylamine)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware (oven- or flame-dried)
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 equivalents) and the base (1.2 equivalents) in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent in a dropping funnel. Add this solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.
The experimental workflow is summarized in the diagram below.
References
Technical Support Center: Improving the Yield of 2-Chloropyridine-3-sulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides targeted troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help improve the yield and purity of 2-chloropyridine-3-sulfonyl chloride synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: My reaction yield is consistently low. What are the most common causes?
A: Low yields can typically be traced back to one of four areas:
-
Incomplete Reaction: The reaction may not have reached completion. Verify that you are using the optimal reaction time and temperature. For diazotization reactions, stringent temperature control is critical to prevent the decomposition of the unstable diazonium salt intermediate.[1]
-
Side Reactions: The formation of byproducts is a significant cause of yield loss. Common impurities include the hydrolysis product (2-chloropyridine-3-sulfonic acid) and Sandmeyer byproducts like 2,3-dichloropyridine.[2] Carefully controlling reactant stoichiometry and temperature can minimize these side reactions.[3]
-
Product Decomposition/Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of moisture during work-up.[4] The low aqueous solubility of this compound can be used to your advantage, as it can precipitate from the reaction mixture, protecting it from hydrolysis.[2]
-
Mechanical Loss: Product can be lost during isolation and purification steps. If your product has some solubility in the aqueous phase, ensure you are performing multiple extractions to maximize recovery.[4]
Q2: I am observing significant impurity formation. How can I identify and prevent this?
A: The type of impurity often points to the underlying issue:
-
2-Chloropyridine-3-sulfonic acid: This is the hydrolysis product. Its presence indicates that the sulfonyl chloride was exposed to water for a prolonged period, likely during work-up. To prevent this, work quickly, use cold solutions, and ensure your organic solvents are anhydrous.[4] Precipitating the product directly from the aqueous reaction mixture is an effective strategy to limit its exposure to water.[2]
-
2,3-Dichloropyridine: This is a common Sandmeyer byproduct when using the diazotization route. Its formation is often favored by higher temperatures or incorrect copper catalyst concentration. Ensure your diazotization is performed at low temperatures (e.g., -5 to 5°C).[1]
-
Over-chlorinated Pyridines: When using strong chlorinating agents like phosphorus pentachloride (PCl₅) on a pyridine sulfonic acid precursor, over-chlorination of the pyridine ring can occur. This can be suppressed by using less than one molar equivalent of PCl₅ and adding it slowly or continuously to the reaction.[5]
Q3: The product seems to be decomposing during the work-up and purification. How can I improve its stability?
A: The primary cause of decomposition is hydrolysis. The sulfonyl chloride functional group is a potent electrophile and reacts readily with water.
-
Temperature Control: Perform all aqueous work-up steps at low temperatures (e.g., using ice-cold water/brine) to slow the rate of hydrolysis.[6]
-
Anhydrous Conditions: Use anhydrous solvents for extraction (e.g., methylene chloride, ethylene chloride) and drying agents (e.g., anhydrous sodium sulfate, magnesium sulfate).[7]
-
Rapid Isolation: Minimize the time the product is in contact with any aqueous phase. Once extracted, dry the organic layer thoroughly and concentrate it under reduced pressure at a low temperature (e.g., below 35-40°C).[2][7]
-
Avoid Protic Solvents: Do not use protic solvents like alcohols for extraction or purification, as they will react with the sulfonyl chloride to form sulfonates.[8]
Q4: The reaction is not going to completion. What parameters should I check?
A: If you suspect an incomplete reaction, review the following critical parameters:
-
Reagent Quality: Ensure all starting materials are pure and dry. Sulfonyl chlorides are particularly sensitive to moisture, so use freshly opened or properly stored reagents.[4]
-
Temperature and Time: Double-check that the reaction is being run at the recommended temperature for a sufficient duration. Monitor reaction progress using an appropriate technique like TLC or HPLC.[3]
-
Efficient Mixing: In multiphase reactions, such as the aqueous diazotization process, vigorous stirring is essential to ensure good contact between reactants.
-
Stoichiometry: Precise measurement of all reactants is critical. An incorrect ratio can halt the reaction prematurely or lead to side products.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for synthesizing this compound?
A: The synthesis via aqueous diazotization of 3-amino-2-chloropyridine followed by a copper-catalyzed reaction with a sulfur dioxide source is a highly effective and scalable method. This process has several advantages:
-
High Yields: Reported yields are often above 70-80%.[2]
-
Safety and Scalability: The aqueous process is considered safer and more robust for scale-up.[2]
-
Product Stability: The desired sulfonyl chloride has low solubility in the aqueous reaction medium and precipitates out, which protects it from hydrolysis and simplifies isolation.[2]
Q2: What are the critical safety precautions for this synthesis?
A: The synthesis of this compound involves several hazardous materials and conditions:
-
Corrosive Reagents: Concentrated hydrochloric acid (HCl) is highly corrosive. Reaction mixtures can be damaging to standard steel vessels, necessitating the use of glass-lined or similarly resistant equipment.[2]
-
Toxic Gases: Some routes may use chlorine gas, which is highly toxic and requires a well-ventilated fume hood and appropriate handling procedures.[2]
-
Reactive Chlorinating Agents: Reagents like phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and thionyl chloride are hazardous, moisture-sensitive, and react violently with water.[5]
-
Thermal Stability: Diazonium salts are thermally unstable and can decompose explosively if not kept at low temperatures.[1] Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data on Yield Optimization
Controlling reaction parameters is crucial for maximizing yield and purity. The following table, adapted from data on the synthesis of pyridine-3-sulfonyl chloride, illustrates how controlling the addition of a key reagent (PCl₅) can dramatically reduce byproduct formation and improve yield.[5]
| Molar Ratio (PCl₅ : Sulfonic Acid) | PCl₅ Addition Method | Yield of Pyridine-3-sulfonyl chloride | Byproduct Area Ratio (%) |
| 1.05 : 1 | Single Addition | 82.2% | 0.98% |
| 0.99 : 1 | Continuous (over 2h) | 91.7% | 0.02% |
| 0.99 : 1 | Stepwise (15 portions) | 84.0% | 0.01% |
| Byproduct refers to 5-chloropyridine-3-sulfonyl chloride. Data from patent WO2016204096A1.[5] |
Key Experimental Protocols
Protocol 1: Synthesis via Aqueous Diazotization of 3-Amino-2-chloropyridine
This protocol is based on a high-yield, scalable method reported in the literature.[2]
-
Diazotization:
-
Add 36% w/w hydrochloric acid (approx. 7.8 mL per 1 g of starting material) to 3-amino-2-chloropyridine (1 eq). Maintain the temperature below 30°C with ice cooling.
-
Cool the mixture to -5°C using an ice/acetone bath.
-
Slowly add a solution of sodium nitrite (approx. 0.58 g per 1 g of starting material) in water dropwise over 45 minutes, ensuring the reaction temperature is maintained between -5°C and 0°C.
-
Stir the resulting slurry for an additional 10 minutes at this temperature.
-
-
Sulfonation:
-
In a separate, appropriately equipped reaction vessel, prepare a solution of sulfur dioxide and a copper(I) chloride catalyst in a suitable solvent system (e.g., acetic acid/toluene with SO₂ gas).
-
Cool this solution to 0°C.
-
Slowly add the cold diazonium salt slurry from step 1 to the SO₂ solution. A solid will begin to precipitate.
-
Once the addition is complete, agitate the reaction mixture at 0°C for approximately 75 minutes.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water (2 x 7 mL per 1 g of starting material).
-
Dry the product under vacuum at a temperature below 35°C to yield this compound as a solid (reported yield: 70%).[2]
-
Protocol 2: Synthesis via Oxidative Chlorination of 3,3′-Dithiobis(2-chloropyridine)
This method provides an alternative route from a disulfide precursor.[2]
-
Dissolution: Add 36% w/w hydrochloric acid (10 mL per 1 g of starting material) to 3,3′-dithiobis(2-chloropyridine) (1 eq) at 20°C with agitation to form a pale-yellow solution. Add a small amount of water (2.5 mL per 1 g of starting material).
-
Chlorination: Bubble chlorine gas through the solution for 1 hour, maintaining the temperature between 20-23°C.
-
Precipitation: Add water (12.5 mL per 1 g of starting material) dropwise to the reaction mixture, keeping the temperature between 20-29°C. A white solid will precipitate.
-
Isolation: Cool the mixture to 20°C. Collect the suspended solid by vacuum filtration, wash with water (3 x 12.5 mL per 1 g of starting material), and dry under vacuum below 35°C to yield the final product (reported yield: 83.6%).[2]
Visual Guides
Reaction Pathway Diagram
Caption: Aqueous diazotization-sulfonation synthesis pathway.
Troubleshooting Workflowdot
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis routes of 4-Chloropyridine-3-sulfonyl chloride [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloropyridine-3-sulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-chloropyridine-3-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two primary synthetic routes for this compound:
-
From 3-amino-2-chloropyridine: This involves the diazotization of 3-amino-2-chloropyridine followed by a sulfochlorination reaction. This method is often preferred due to the availability of the starting material.
-
From 3,3′-dithiobis(2-chloropyridine): This route involves the oxidative chlorination of the disulfide starting material.
Q2: What are the most common side reactions and byproducts I should be aware of?
A2: Common side reactions and byproducts include:
-
Hydrolysis: The sulfonyl chloride product is susceptible to hydrolysis, forming 2-chloropyridine-3-sulfonic acid. This is a major cause of yield loss, especially during aqueous workup and purification.[1]
-
Formation of 2,3-dichloropyridine: This can occur as a Sandmeyer-type byproduct during the diazotization route.[1]
-
Formation of other chlorinated species: In related syntheses, the formation of byproducts like 5-chloropyridine-3-sulfonyl chloride has been observed.[2]
-
Formation of disulfide and sulfone: In the diazotization route, unreacted starting materials or intermediates can lead to the formation of 3,3′-dithiobis(2-chloropyridine) and 3,3′-sulfonylbis(2-chloropyridine).[1]
Q3: How can I minimize the hydrolysis of the product?
A3: Minimizing hydrolysis is critical for achieving a high yield. Key strategies include:
-
Using an aqueous process: While counterintuitive, conducting the reaction in an aqueous acidic medium can be advantageous. The low solubility of this compound in water causes it to precipitate out of the reaction mixture, protecting it from hydrolysis.[1] This method has been shown to provide good yields (>70%) and high purity (>98% w/w).[1]
-
Controlling temperature during workup: If an aqueous workup is necessary, it should be performed at low temperatures with rapid neutralization to reduce product loss.[1]
-
Anhydrous conditions: If not using the aqueous process, strict anhydrous conditions throughout the reaction and workup are essential. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere.
Q4: What are the optimal temperature ranges for the key reaction steps?
A4: Temperature control is crucial for both primary synthetic routes:
-
Diazotization of 3-amino-2-chloropyridine: This step should be carried out at low temperatures, typically between -5°C and 0°C, to ensure the stability of the diazonium salt.[1]
-
Chlorination of 3,3′-dithiobis(2-chloropyridine): This reaction is generally performed at a controlled temperature of 20-23°C.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Product Hydrolysis: Significant loss of product due to hydrolysis during reaction or workup.[1] | - Utilize the aqueous process where the product precipitates, protecting it from hydrolysis.[1]- If using a traditional method, ensure strict anhydrous conditions.- During aqueous workup, use cold solutions and perform neutralizations quickly.[1] |
| Incomplete Reaction: The reaction has not gone to completion. | - Monitor the reaction progress using techniques like TLC or HPLC.- Ensure the reaction is stirred efficiently.- Check the quality and stoichiometry of all reagents. | |
| Unstable Diazonium Intermediate: Decomposition of the diazonium salt in the synthesis from 3-amino-2-chloropyridine. | - Maintain a low reaction temperature (-5°C to 0°C) during diazotization.[1]- Add the sodium nitrite solution slowly and dropwise to control the exotherm. | |
| Product is Impure (Contains 2-chloropyridine-3-sulfonic acid) | Hydrolysis of the Sulfonyl Chloride: The product has been exposed to water for an extended period or at elevated temperatures. | - Minimize contact with water during workup and purification.- Wash the crude product with cold water or brine.- Recrystallize the product from a non-polar solvent. |
| Product is Impure (Contains 2,3-dichloropyridine) | Sandmeyer Side Reaction: Undesired reaction of the diazonium intermediate.[1] | - Optimize the concentration of the copper catalyst.- Ensure the presence of a sufficient source of sulfur dioxide (e.g., from thionyl chloride) to favor the desired reaction pathway. |
| Reaction Mixture is Highly Corrosive | Use of Hydrochloric Acid: The reaction medium is highly acidic and corrosive to standard stainless steel reactors.[1] | - Use glass-lined, plastic-lined, or rubber-lined reaction vessels.[1]- Hastelloy C-276 can be used, but may become coated with an insoluble black material.[1] |
Experimental Protocols
Synthesis of this compound from 3-Amino-2-chloropyridine
This protocol is based on the aqueous process which provides high yield and purity.[1]
Materials:
-
3-Amino-2-chloropyridine
-
Hydrochloric acid (36% w/w)
-
Sodium nitrite
-
Thionyl chloride
-
Copper(I) chloride
-
Water
-
Ice/acetone bath
Procedure:
-
In a suitable reaction vessel, add hydrochloric acid (36% w/w, 135 mL) to 3-amino-2-chloropyridine (17.3 g) while maintaining the temperature below 30°C with ice cooling.
-
Cool the resulting mixture to -5°C using an ice/acetone bath.
-
Prepare a solution of sodium nitrite (10.0 g) in water (40 mL).
-
Add the sodium nitrite solution dropwise to the reaction mixture over 45 minutes, ensuring the temperature is maintained between -5°C and 0°C.
-
After the addition is complete, stir the resulting slurry at -2°C for 10 minutes.
-
In a separate vessel, prepare a solution of sulfur dioxide by adding thionyl chloride dropwise to water.
-
Add Copper(I) chloride to the sulfur dioxide solution.
-
Add the cold diazonium salt slurry to the sulfur dioxide/copper(I) chloride solution at a controlled rate, maintaining a low temperature.
-
A solid will precipitate during the addition.
-
Once the addition is complete, stir the reaction mixture at 0°C for 75 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 125 mL).
-
Dry the product under vacuum at a temperature below 35°C.
Expected Yield: ~70%
Synthesis of this compound from 3,3′-Dithiobis(2-chloropyridine)
Materials:
-
3,3′-Dithiobis(2-chloropyridine)
-
Hydrochloric acid (36% w/w)
-
Chlorine gas
-
Water
Procedure:
-
To a stirred solution of 3,3′-dithiobis(2-chloropyridine) (2.0 g) in hydrochloric acid (36% w/w, 20 mL) at 20°C, add water (5 mL) to obtain a pale-yellow solution.
-
Bubble chlorine gas through the solution for 1 hour, maintaining the temperature between 20-23°C.
-
Add water (25 mL) dropwise to the reaction mixture, maintaining the temperature between 20-29°C.
-
A white solid will precipitate during the addition.
-
Cool the mixture to 20°C.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water (3 x 25 mL).
-
Dry the product under vacuum at a temperature below 35°C.
Expected Yield: ~83.6%
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Routes
| Starting Material | Synthetic Route | Reported Yield | Reference |
| 3-Amino-2-chloropyridine | Aqueous Diazotization/Sulfochlorination | ~70% | [1] |
| 3,3′-Dithiobis(2-chloropyridine) | Oxidative Chlorination | ~83.6% | [1] |
Table 2: Byproduct Formation in a Related Pyridine-3-sulfonyl chloride Synthesis
This data illustrates how reaction conditions can influence the formation of chlorinated byproducts.
| Molar Ratio (PCl₅/Pyridine-3-sulfonic acid) | Reaction Temperature (°C) | Byproduct (5-chloropyridine-3-sulfonyl chloride) Area Ratio (%) | Yield of Pyridine-3-sulfonyl chloride (%) |
| 0.9 | 119-122 | 0.02 | 91.7 |
| 1.0 | 119-122 | 0.32 | 87.8 |
| 1.1 | 119-122 | 0.98 | 82.2 |
Data adapted from a synthesis of pyridine-3-sulfonyl chloride, which is structurally similar and provides insights into potential side reactions.[2]
Visualizations
References
Technical Support Center: 2-Chloropyridine-3-sulfonyl Chloride Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloropyridine-3-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A prevalent method for the synthesis of this compound is the diazotization of 2-chloro-3-aminopyridine, followed by a sulfochlorination reaction. This is a variation of the Sandmeyer reaction, where the diazonium salt is reacted with sulfur dioxide in the presence of a copper catalyst.[1]
Q2: What are the critical parameters to control during the diazotization step?
A2: Temperature control is crucial during the formation of the diazonium salt from 2-chloro-3-aminopyridine. The reaction is typically carried out at low temperatures, often 10°C or below, to prevent the premature decomposition of the unstable diazonium salt.[2] Maintaining a specific molar ratio of reagents, such as the aminopyridine, sodium nitrite, and acid, is also critical for high yield and to minimize side reactions.[2]
Q3: My this compound product appears unstable and decomposes over time. How can I improve its stability?
A3: Heteroaryl sulfonyl chlorides, particularly electron-deficient ones, can be notoriously unstable.[3] It is essential to store the purified product under anhydrous conditions at low temperatures (e.g., -20°C) and away from moisture to prevent hydrolysis to the corresponding sulfonic acid.[4][5] For applications where the sulfonyl chloride is used immediately, in-situ generation and reaction without isolation can be a viable strategy.
Q4: What are the primary impurities I should expect in my final product?
A4: Common impurities include the corresponding sulfonic acid due to hydrolysis, unreacted starting materials, and potential side-products from the Sandmeyer reaction, such as the corresponding chloro- or hydroxypyridine.[5][6] Over-chlorination of the pyridine ring can also lead to dichlorinated byproducts.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Inefficient Diazotization | Ensure the reaction temperature is maintained at or below 10°C during the addition of sodium nitrite to the acidic solution of 2-chloro-3-aminopyridine.[2] Use a precise molar ratio of reagents as specified in the protocol. |
| Decomposition of Diazonium Salt | The diazonium salt is unstable and should be used immediately in the subsequent sulfochlorination step. Avoid letting the diazonium salt solution warm up or stand for extended periods. |
| Poor Catalyst Activity | Use a fresh, high-purity copper(I) or copper(II) chloride catalyst.[1] Ensure the catalyst is properly dispersed in the reaction medium. The concentration of sulfur dioxide can also impact the yield.[1] |
| Suboptimal Reaction Conditions | Verify the recommended solvent (e.g., glacial acetic acid) and reaction temperatures for the sulfochlorination step.[1] The addition rate of the diazonium salt solution to the SO2/catalyst mixture should be controlled to maintain the optimal reaction temperature.[1] |
Problem 2: Presence of Significant Amounts of 2-Chloropyridine-3-sulfonic Acid in the Product
| Possible Cause | Suggested Solution |
| Hydrolysis during Workup | Minimize contact with water during the workup procedure. Quenching the reaction mixture should be done at low temperatures, for example, by pouring it onto ice.[1][5] |
| Moisture in Solvents or Reagents | Use anhydrous solvents and reagents throughout the synthesis and purification steps.[5] |
| Improper Storage | Store the final product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C) to prevent degradation.[4] |
Problem 3: Formation of Chlorinated Byproducts (e.g., Dichloropyridines)
| Possible Cause | Suggested Solution |
| Excess Chlorinating Agent | In synthetic routes using chlorinating agents like phosphorus pentachloride or thionyl chloride, carefully control the stoichiometry to avoid over-chlorination.[7] |
| Harsh Reaction Conditions | High reaction temperatures can sometimes promote unwanted side reactions, including further chlorination of the pyridine ring. Adhere to the recommended temperature profile for the reaction. |
Experimental Protocol: Synthesis via Diazotization
This protocol is a generalized procedure based on common laboratory practices for the Sandmeyer-type synthesis of aryl sulfonyl chlorides.
-
Diazotization:
-
Dissolve 2-chloro-3-aminopyridine in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 10°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
-
-
Sulfochlorination:
-
In a separate flask, prepare a solution of copper(I) chloride in glacial acetic acid saturated with sulfur dioxide gas at 5°C.[1]
-
Slowly add the cold diazonium salt solution to the sulfur dioxide-acetic acid solution, maintaining the temperature at 5°C.[1]
-
After the addition is complete, continue stirring for an additional 45 minutes.[1]
-
-
Workup and Purification:
-
Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the crude product.[1]
-
Filter the precipitate, wash it with cold water, and dry it under a high vacuum over a desiccant like calcium chloride.[1]
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. cbijournal.com [cbijournal.com]
- 2. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 7. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
stability and degradation of 2-chloropyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and degradation of 2-chloropyridine-3-sulfonyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by moisture, temperature, pH, and the presence of nucleophiles. It is highly susceptible to hydrolysis and can also degrade under thermal stress. Exposure to alcohols, amines, and strong bases will lead to rapid decomposition.
Q2: How should I properly store this compound?
A2: To ensure the longevity of the compound, it is recommended to store this compound at refrigerated temperatures (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen).[1][2][3] The container should be tightly sealed to prevent exposure to moisture.
Q3: What are the main degradation products of this compound?
A3: The primary degradation product upon exposure to water or moisture is 2-chloropyridine-3-sulfonic acid, formed through hydrolysis.[4] In the presence of other nucleophiles, such as alcohols or amines, the corresponding sulfonate esters or sulfonamides will be formed.[4] Under thermal stress, decomposition can lead to the release of toxic gases, including oxides of sulfur and nitrogen, and hydrogen chloride.
Q4: Can I use protic solvents like methanol or ethanol in reactions with this compound?
A4: It is generally not recommended to use protic solvents unless they are intended to react with the sulfonyl chloride to form a sulfonate ester. The compound will react with alcohols, leading to its consumption and the formation of byproducts. If a solvent is required, anhydrous aprotic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran are preferred.
Q5: What are the signs of degradation of this compound?
A5: A visual indication of degradation can be a change in the physical appearance of the compound, which is typically an off-white to pale yellow solid.[2][3] A pungent odor may also indicate the release of acidic gases due to hydrolysis. For accurate assessment, it is recommended to check the purity of the compound using analytical techniques like HPLC or NMR spectroscopy before use.
Troubleshooting Guides
Issue 1: Low or No Yield in Sulfonamide or Sulfonate Ester Synthesis
| Possible Cause | Troubleshooting Step |
| Degradation of this compound starting material. | Before starting the reaction, verify the purity of the sulfonyl chloride using HPLC or NMR. Ensure it has been stored under appropriate conditions (refrigerated, under inert gas, and protected from moisture). |
| Presence of moisture in the reaction. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (argon or nitrogen). |
| Side reaction with solvent. | If using a nucleophilic solvent (e.g., an alcohol not intended as a reactant), switch to a non-reactive, anhydrous aprotic solvent like acetonitrile, dichloromethane, or THF. |
| Incorrect reaction temperature. | Some reactions may require sub-ambient temperatures to minimize side reactions and degradation. Consider running the reaction at 0 °C or below. |
| Base-mediated decomposition. | If a base is used, ensure it is added slowly and at a controlled temperature, as strong bases can promote the degradation of the sulfonyl chloride. |
Issue 2: Formation of Multiple Products or Impurities
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the sulfonyl chloride. | As mentioned previously, rigorously exclude water from the reaction system. |
| Reaction with impurities in the starting materials or solvents. | Use high-purity, anhydrous solvents and reagents. |
| Thermal degradation. | Avoid excessive heating of the reaction mixture. If heating is necessary, do so cautiously and for the minimum time required. |
| Di-sulfonylation of primary amines. | When reacting with a primary amine, add the sulfonyl chloride portion-wise to the amine solution to avoid an excess of the sulfonyl chloride at any given time. |
Data Presentation
Table 1: Incompatible Materials and Storage Conditions
| Parameter | Recommendation |
| Incompatible Materials | Water, Alcohols, Amines, Strong Bases, Strong Oxidizing Agents |
| Recommended Storage Temperature | 2-8 °C (Refrigerated) |
| Recommended Storage Atmosphere | Inert Gas (Argon or Nitrogen) |
| Container | Tightly sealed, moisture-proof container |
This table is a summary of qualitative data from multiple sources.
Table 2: Hypothetical Degradation Data of a Related Compound (Benzenesulfonyl Chloride) in Aqueous Dioxane
| Water Concentration (%) | k x 10⁵ (s⁻¹) at 25°C |
| 10 | 1.2 |
| 20 | 4.5 |
| 30 | 12.0 |
| 40 | 28.0 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is adapted from a published procedure for pyridine-3-sulfonyl chloride and can be used to assess the purity and monitor the degradation of this compound.[5]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase A: 0.2% tetrabutylammonium hydroxide phosphate buffer solution (pH adjusted to 4.5 with phosphoric acid).[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: Isocratic elution with a ratio of Mobile Phase A to Mobile Phase B of 62:38.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of anhydrous acetonitrile to prepare a stock solution.
-
To study hydrolysis, a known volume of the stock solution can be diluted into an aqueous/acetonitrile mixture. Samples can be taken at various time points.
-
Immediately before injection, quench any ongoing degradation by diluting the sample in the mobile phase.
Analysis:
-
The appearance of a new peak with a different retention time from the parent compound indicates the formation of a degradation product (e.g., 2-chloropyridine-3-sulfonic acid).
-
The purity of the compound can be determined by the relative peak area of the main peak.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. 6684-06-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Handling Moisture-Sensitive Reactions with 2-Chloropyridine-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effective and safe use of 2-chloropyridine-3-sulfonyl chloride in moisture-sensitive reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical reagent with the molecular formula C₅H₃Cl₂NO₂S.[1] It is a solid, typically appearing as a pale yellow substance.[2] Due to its reactive sulfonyl chloride group, it is a valuable intermediate in organic synthesis, particularly for the preparation of sulfonamides.[3] Sulfonamide-containing molecules are of significant interest in medicinal chemistry due to their wide range of biological activities.
Q2: Why is this compound considered moisture-sensitive?
A2: The sulfonyl chloride functional group is highly susceptible to hydrolysis. In the presence of water, it readily reacts to form the corresponding 2-chloropyridine-3-sulfonic acid.[4] This sulfonic acid is unreactive towards amines under standard sulfonylation conditions and represents a common impurity in reactions where moisture is not rigorously excluded.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To maintain its integrity and reactivity, this compound should be stored in a tightly sealed container, away from moisture.[2] It is advisable to store it at refrigerated temperatures (2-8 °C) under an inert atmosphere, such as nitrogen or argon.[2] When handling, always use dry glassware and operate in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: What are the main impurities to look out for in my reaction, and how can I identify them?
A4: The most common impurity is the hydrolysis product, 2-chloropyridine-3-sulfonic acid. This can be identified by techniques such as NMR spectroscopy or LC-MS. Another potential set of impurities can arise from side reactions with the solvent or excess reagents. Thin Layer Chromatography (TLC) is a useful tool to monitor the progress of your reaction and identify the presence of impurities.
Q5: Can the 2-chloro group on the pyridine ring interfere with the reaction?
A5: Yes, under certain conditions, the 2-chloro position on the pyridine ring can be susceptible to nucleophilic aromatic substitution (SNAr).[5][6] This is more likely to occur with strong nucleophiles or at elevated temperatures. The reactivity of the 2-chloropyridine moiety is an important consideration, especially when using highly nucleophilic amines or when forcing reaction conditions are required.[4][7]
II. Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide
Low product yield is a frequent challenge in sulfonamide synthesis. The following guide will help you diagnose and resolve the underlying issues.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (nitrogen or argon). |
| Poor Quality of Starting Materials | Verify the purity of this compound and the amine using analytical techniques like NMR or LC-MS. Use freshly opened bottles of reagents whenever possible. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants. Typically, a slight excess of the amine (1.1-1.2 equivalents) and the base (1.5-2.0 equivalents) relative to the sulfonyl chloride is used. |
| Ineffective Base | Use a non-nucleophilic base such as pyridine or triethylamine (TEA) to neutralize the HCl generated during the reaction. Ensure the base is anhydrous. For sterically hindered amines, a stronger, non-nucleophilic base like DBU may be required. |
| Low Reactivity of the Amine | For electron-deficient or sterically hindered amines, the reaction may require heating. Monitor the reaction progress by TLC to determine the optimal temperature and reaction time. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can sometimes improve the reaction rate. |
| Side Reaction at the 2-Chloro Position | If you suspect nucleophilic aromatic substitution at the 2-position, consider running the reaction at a lower temperature. Analyze the crude reaction mixture for the presence of this byproduct. If it is a persistent issue, a milder base or different solvent system may be necessary. |
Issue 2: Presence of Significant Impurities in the Product
| Observed Impurity | Potential Cause | Solution |
| 2-Chloropyridine-3-sulfonic acid | Hydrolysis of the starting material due to the presence of moisture. | Follow the recommendations for maintaining anhydrous conditions as described in the low yield troubleshooting section. During workup, a wash with a slightly acidic aqueous solution can help remove the more water-soluble sulfonic acid. |
| Unreacted Starting Amine | Incomplete reaction or insufficient amount of sulfonyl chloride. | Monitor the reaction by TLC until the starting amine is fully consumed. If the reaction stalls, consider adding a small additional portion of the sulfonyl chloride. |
| Bis-sulfonated Product (with primary amines) | Using a large excess of the sulfonyl chloride or a highly reactive primary amine. | Use a controlled stoichiometry, typically with a slight excess of the amine. Add the sulfonyl chloride solution slowly to the amine solution to avoid localized high concentrations of the sulfonyl chloride. |
| Product of SNAr at the 2-Chloro Position | Reaction with the amine at the 2-position of the pyridine ring. | Employ milder reaction conditions (lower temperature, less reactive base). If the amine is highly nucleophilic, this side reaction may be unavoidable under standard conditions, and alternative synthetic strategies might be needed. |
III. Experimental Protocols
A. General Protocol for the Synthesis of Sulfonamides from Primary or Secondary Amines
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Reaction Workflow
References
- 1. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. cbijournal.com [cbijournal.com]
- 3. frontiersrj.com [frontiersrj.com]
- 4. chempanda.com [chempanda.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2-Chloropyridine-3-sulfonyl Chloride Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-chloropyridine-3-sulfonyl chloride and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound and its derivatives in a question-and-answer format.
Q1: My final product is an oil and will not crystallize. What should I do?
A1: Oiling out is a common problem, often caused by impurities or residual solvent. Here are several troubleshooting steps:
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Purity Check: The most common reason for failure to crystallize is the presence of impurities. Analyze your crude product by TLC, LC-MS, or ¹H NMR to assess its purity. If significant impurities are present, consider purification by column chromatography before attempting recrystallization again.
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Remove Residual Solvents: Ensure all solvents from the reaction and workup are thoroughly removed under high vacuum, as even trace amounts can inhibit crystallization.
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Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can help to remove soluble impurities and may induce crystallization of your product.
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Solvent System Optimization: The choice of recrystallization solvent is critical. If a single solvent fails, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) is often effective.[1][2] Good starting points include ethanol/water, ethyl acetate/hexanes, and isopropanol/water.[3]
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Seeding: If you have a small amount of pure, solid material, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
Q2: I am observing a significant amount of a polar impurity in my crude product that I suspect is the corresponding sulfonic acid. How can I prevent its formation and remove it?
A2: The formation of the corresponding sulfonic acid is a primary challenge due to the hydrolysis of the sulfonyl chloride.
Prevention:
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Anhydrous Conditions: The most critical preventative measure is to maintain strictly anhydrous conditions throughout your reaction and workup. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Controlled Quenching: Quench the reaction at a low temperature, for example, by pouring the reaction mixture onto ice. This minimizes the hydrolysis of the desired product.
Removal:
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Aqueous Wash: During the workup, a wash with a mild aqueous base, such as sodium bicarbonate, can help remove the acidic sulfonic acid impurity. This should be done cautiously at low temperatures to avoid hydrolyzing your sulfonyl chloride product.
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Column Chromatography: The sulfonic acid is significantly more polar than the sulfonyl chloride. Flash column chromatography using a gradient of ethyl acetate in hexanes is typically effective for separation.
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Recrystallization: If your product is a solid, recrystallization can be an excellent method for removing the more polar sulfonic acid impurity.
Q3: My TLC plate shows streaking, and the separation on my flash column is poor.
A3: Streaking on TLC and poor column separation often indicate issues with the solvent system or interactions with the silica gel.
-
Acidify the Mobile Phase: For acidic compounds like residual sulfonic acid, adding a small amount of acetic acid (e.g., 0.5%) to your mobile phase can improve peak shape and separation.[3]
-
Solvent System Polarity: Adjust the polarity of your eluent. For this compound derivatives, a good starting point for normal-phase chromatography is a gradient elution with hexanes and ethyl acetate.[3] If your compound is highly polar, a system of dichloromethane and methanol may be more effective.[3]
-
Alternative Stationary Phases: If issues persist on silica gel, consider using an alternative stationary phase, such as alumina, or employing reverse-phase chromatography.
Q4: What are the common impurities I should look out for besides the sulfonic acid?
A4: Besides the hydrolysis product, other common impurities can arise from the synthetic route. These may include:
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Unreacted Starting Materials: Such as 3-amino-2-chloropyridine.
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Sandmeyer Side Products: If using a Sandmeyer-type reaction, byproducts like 2,3-dichloropyridine can form.[4]
-
Disulfides and Sulfones: In some synthetic pathways, disulfide and sulfone byproducts may be generated.[4]
These impurities can often be removed by flash column chromatography with an optimized solvent system.
Data Presentation
The following tables summarize quantitative data related to the synthesis and analysis of pyridine-3-sulfonyl chloride, a closely related derivative. This data can serve as a useful reference for expected yields and purity levels.
Table 1: Synthesis and Purification of Pyridine-3-sulfonyl Chloride via Distillation [5]
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Material | Pyridine-3-sulfonic acid | Pyridine-3-sulfonic acid | Pyridine-3-sulfonic acid |
| Reaction Yield (in solution) | 91.7% | 82.2% | 87.8% |
| Final Yield (after distillation) | 82.8% | 75.5% | 77.1% |
| Purity by GC (Product) | 99.99% | 99.98% | 99.69% |
| Purity by GC (5-chloro impurity) | 0.01% | 0.02% | 0.31% |
Table 2: HPLC Conditions for Analysis of Pyridine-3-sulfonyl Chloride [6]
| Parameter | Condition |
| Chromatographic Column | ACOSMOSIL C18-MS-II (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.2% Tetrabutylammonium hydroxide phosphate buffer (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Elution Ratio (A:B) | 62:38 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Sample Injection Volume | 10 µL |
| Running Time | 10 min |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol provides a general method for the purification of this compound derivatives using flash column chromatography on silica gel.
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Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
Column Packing: Pack a flash chromatography column with silica gel using a slurry method with a non-polar solvent like hexanes.
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Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
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Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent, such as ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexanes. For more polar compounds, a dichloromethane/methanol system can be used.[3]
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Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Two-Solvent Recrystallization [7]
This protocol outlines a general procedure for purifying solid this compound derivatives using a two-solvent recrystallization method.
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Solvent Selection: Choose a primary solvent ("solvent #1") in which the compound is soluble at elevated temperatures and a secondary solvent ("solvent #2") in which the compound is insoluble. The two solvents must be miscible. Common pairs include ethanol/water and ethyl acetate/hexanes.[3]
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Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot primary solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add the secondary solvent dropwise until the solution becomes cloudy, indicating saturation. If it becomes too cloudy, add a few drops of the hot primary solvent to redissolve the precipitate.
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Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold secondary solvent.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A troubleshooting workflow for the purification of this compound derivatives.
Caption: Formation pathways of common impurities during the synthesis of this compound.
References
- 1. Home Page [chem.ualberta.ca]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 6. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Safe Quenching of 2-Chloropyridine-3-sulfonyl Chloride Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and quenching of reactions involving 2-chloropyridine-3-sulfonyl chloride. Adherence to these protocols is critical due to the hazardous nature of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] A critical hazard is its violent reaction with water, which liberates toxic and irritating gases such as hydrogen chloride, sulfur oxides, and nitrogen oxides.[1][2] Inhalation may cause respiratory irritation.[1][2]
Q2: What personal protective equipment (PPE) is required when working with this compound?
A2: Appropriate PPE is mandatory and includes:
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Eye Protection: Tight-sealing safety goggles and a face shield.[1][2]
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Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat and other protective clothing to prevent skin exposure.[1][2]
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Respiratory Protection: Work should be conducted in a chemical fume hood.[1][2] If exposure limits are exceeded, a NIOSH/MSHA approved respirator is necessary.[1][2]
Q3: How should this compound be stored?
A3: It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2][4][5] Keep containers tightly sealed and refrigerated under an inert atmosphere.[1][2] It is crucial to keep it away from water or moist air.[1][2]
Q4: What materials are incompatible with this compound?
A4: Incompatible materials include water, strong oxidizing agents, bases, amines, and alcohols.[1][2]
Q5: What is the primary risk when quenching a this compound reaction?
A5: The primary risk is an uncontrolled, exothermic reaction if water is added directly to the concentrated sulfonyl chloride. This reaction is violent and produces toxic gases.[1][2]
Q6: Can I quench the reaction directly with water?
A6: It is strongly advised not to quench a reaction containing a significant concentration of this compound directly with water due to the violent reaction and liberation of toxic gas.[1][2] A safer, two-stage quenching protocol is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Violent reaction and gas evolution during quench. | Direct addition of water or aqueous base to the concentrated reaction mixture. | Immediately cease addition of the quenching agent. If safe to do so, cool the reaction vessel with an ice bath. Ensure the fume hood sash is lowered. Follow the recommended two-stage quenching protocol in the future. |
| Solidification of the reaction mixture during quench. | The product or a byproduct is precipitating out of solution upon addition of the quenching agent. | Add more of the reaction solvent to attempt to redissolve the solid. If this is not effective, proceed with caution, ensuring adequate stirring to prevent localized overheating during the remainder of the quench. |
| Incomplete quenching (residual sulfonyl chloride present). | Insufficient amount of quenching agent used or insufficient reaction time. | Add additional quenching agent slowly and allow for a longer stirring time. Test a small, carefully taken aliquot to ensure the complete absence of the sulfonyl chloride before proceeding with the workup. |
| Formation of an oily, difficult-to-handle substance after workup. | This may be due to side products or residual chlorinated solvents.[6] | Consider a wash with a saturated sodium bicarbonate solution to remove any acidic impurities.[6] If residual solvent is suspected, co-evaporation with a different, non-chlorinated solvent may be effective.[6] |
Safety and Hazard Summary
| Hazard | Description | Primary References |
| Corrosivity | Causes severe skin burns and eye damage. | [1][2][3] |
| Reactivity with Water | Reacts violently with water, liberating toxic gas. | [1][2] |
| Inhalation Toxicity | May cause respiratory irritation. | [1][2] |
| Incompatible Materials | Water, strong oxidizing agents, bases, amines, alcohols. | [1][2] |
Experimental Protocol: Two-Stage Quenching of this compound Reactions
This protocol is designed to mitigate the hazards associated with quenching reactions containing this compound by first reacting it with a less reactive nucleophile before the addition of water.
Materials:
-
Reaction mixture containing this compound
-
Isopropanol (or another suitable alcohol)
-
Saturated aqueous sodium bicarbonate solution
-
Ice bath
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Stir plate and stir bar
-
Addition funnel
Procedure:
-
Cooling: At the completion of the reaction, cool the reaction vessel to 0 °C using an ice bath. Ensure the reaction is under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Quench with Alcohol: Slowly add isopropanol to the cooled, stirred reaction mixture. The isopropanol will react with the excess this compound to form the more stable sulfonate ester. Monitor for any exotherm and control the addition rate to maintain the temperature below 20 °C.
-
Stirring: Allow the mixture to stir at room temperature for at least 30 minutes to ensure the complete reaction of the sulfonyl chloride.
-
Aqueous Quench: Slowly and cautiously add saturated aqueous sodium bicarbonate solution to the reaction mixture to neutralize any remaining acidic components. The use of a bicarbonate solution will also neutralize any HCl generated.[6]
-
Extraction: Proceed with the standard aqueous workup and extraction of the desired product into an appropriate organic solvent.
-
Waste Disposal: The neutralized aqueous layer and any other waste should be disposed of in accordance with local regulations for chemical waste.[1][4]
Workflow for Safe Quenching
Caption: A logical workflow for the safe, two-stage quenching of this compound reactions.
References
Technical Support Center: Workup Procedures for 2-Chloropyridine-3-sulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloropyridine-3-sulfonyl chloride. The following information addresses common issues encountered during the workup phase of reactions involving this reagent, with a focus on the removal of unreacted starting material.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is complete, but I'm having trouble removing the unreacted this compound. What are the recommended methods?
A1: Unreacted this compound can be removed through several methods, primarily involving quenching the reactive sulfonyl chloride into a more easily separable compound. The choice of method depends on the stability of your desired product.
-
Aqueous Basic Wash (for base-stable products): Quench the reaction mixture by slowly adding it to a stirred, cold, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). This will hydrolyze the unreacted sulfonyl chloride to its corresponding sulfonic acid (2-chloropyridine-3-sulfonic acid), which is highly water-soluble as its sodium salt and will partition into the aqueous layer during an extractive workup. Vigorous stirring is crucial to ensure complete hydrolysis.[1][2]
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Amine Quench (for base-sensitive products): If your product is sensitive to basic conditions, you can add a simple, water-soluble primary or secondary amine (e.g., aqueous ammonia, diethylamine) to the reaction mixture. This will convert the unreacted sulfonyl chloride into a sulfonamide. Depending on the amine used, the resulting sulfonamide may be removed by an acidic wash (if a basic amine is used) or by chromatography.
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Scavenger Resins: Polymer-bound amine scavengers (e.g., aminomethyl polystyrene) can be used to selectively react with the excess sulfonyl chloride. The resulting polymer-bound sulfonamide is then easily removed by filtration, providing a non-aqueous workup option.[1]
Q2: After an aqueous basic wash, I see an oily residue in my organic layer. What could this be?
A2: An oily residue after a basic wash could be unreacted this compound due to incomplete hydrolysis. This can happen if the quenching was not efficient.
-
Ensure sufficient quenching time and vigorous stirring: Especially in biphasic systems, vigorous stirring is essential to maximize the contact between the organic and aqueous layers.
-
Increase the excess of base: Ensure you are using a sufficient molar excess of the basic solution.
-
Consider the temperature: While quenching is often done at low temperatures to control exothemicity, allowing the mixture to warm to room temperature for a short period with continued stirring can drive the hydrolysis to completion.
Q3: My product is water-soluble. How can I remove the unreacted sulfonyl chloride and its byproducts?
A3: If your product is water-soluble, a standard extractive workup will be challenging. Here are some alternative strategies:
-
Precipitation/Crystallization: If your desired sulfonamide product is a solid, it may be possible to precipitate or crystallize it directly from the reaction mixture after quenching. The unreacted sulfonyl chloride and its hydrolysis product may remain in the mother liquor.
-
Reverse-Phase Chromatography: For polar, water-soluble compounds, reverse-phase flash chromatography can be an effective purification method to separate your product from the less polar unreacted sulfonyl chloride.
-
Solid-Phase Extraction (SPE): Depending on the properties of your product and the impurities, solid-phase extraction could be employed for cleanup.
Q4: How can I monitor the removal of this compound during the workup?
A4: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the removal.[1]
-
TLC Analysis: Spot the crude reaction mixture, the organic layer after each wash, and a standard of the starting sulfonyl chloride on a TLC plate. Develop the plate in a suitable solvent system (e.g., ethyl acetate/hexanes). The disappearance of the spot corresponding to this compound indicates its successful removal. The sulfonyl chloride is expected to have a higher Rf value than the resulting sulfonamide or sulfonic acid.
Data Presentation
The following table summarizes key quantitative data for this compound and its hydrolysis product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Solubility | pKa |
| This compound | C₅H₃Cl₂NO₂S | 212.05 | Colorless to light yellow solid/liquid | Excellent solubility in various organic solvents.[3] Low solubility in water, though hydrolysis occurs.[4] | Not Applicable |
| 2-Chloropyridine-3-sulfonic acid | C₅H₄ClNO₃S | 193.61 | Solid | Soluble in water. | -2.82 ± 0.33 (Predicted) |
Experimental Protocols
Protocol 1: General Aqueous Workup for Base-Stable Products
This protocol describes a standard procedure for quenching and removing excess this compound from a reaction mixture where the desired product is stable to mild aqueous base.
-
Reaction Quenching:
-
Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Slowly and carefully add the reaction mixture to the stirred NaHCO₃ solution. Caution: Gas evolution (CO₂) may occur. Ensure adequate venting.
-
After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 30-60 minutes to ensure complete hydrolysis of the unreacted sulfonyl chloride.
-
-
Extraction:
-
Transfer the biphasic mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.
-
Combine all organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layer with water, followed by a wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent.
-
-
Concentration and Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, further purify the crude product by flash column chromatography or recrystallization. Monitor the purity by TLC or other analytical techniques.
-
Protocol 2: Workup Using a Scavenger Resin for Base-Sensitive Products
This protocol is suitable for reactions where the desired product is sensitive to aqueous base.
-
Resin Addition:
-
Once the reaction is complete, add an aminomethyl polystyrene scavenger resin (typically 2-3 equivalents relative to the excess this compound) to the reaction mixture.
-
-
Scavenging:
-
Stir the suspension at room temperature. The reaction time can range from a few hours to overnight.
-
Monitor the disappearance of the unreacted sulfonyl chloride by TLC.
-
-
Filtration and Rinsing:
-
Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
-
Concentration:
-
Combine the filtrate and the washings.
-
Concentrate the solution under reduced pressure to yield the crude product, which should be free of unreacted sulfonyl chloride. Further purification may be required to remove other impurities.
-
Visualizations
Caption: General experimental workflow for a reaction and workup involving this compound.
Caption: Quenching pathways for the removal of unreacted this compound.
References
Validation & Comparative
A Comparative Guide to 2-Chloropyridine-3-sulfonyl Chloride and Other Sulfonylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the choice of a sulfonylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a synthetic route. This guide provides an in-depth comparison of 2-chloropyridine-3-sulfonyl chloride with other commonly used sulfonylating agents, offering a comprehensive overview of their reactivity, stability, and applications, supported by experimental data and detailed protocols.
Introduction to Sulfonylating Agents
Sulfonylating agents are a class of reagents that introduce a sulfonyl group (-SO₂R) into a molecule. This functional group is a key component in a vast array of pharmaceuticals, agrochemicals, and materials. The sulfonylation of amines to form sulfonamides is a particularly important transformation in medicinal chemistry, as the sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, including antibiotics, diuretics, and anticancer agents.
This guide focuses on this compound and provides a comparative analysis against other widely utilized sulfonylating agents such as p-toluenesulfonyl chloride (tosyl chloride, TsCl) and methanesulfonyl chloride (mesyl chloride, MsCl).
Reactivity Profile
The reactivity of a sulfonyl chloride is largely dictated by the electrophilicity of the sulfur atom, which is influenced by the electronic properties of the organic substituent (R group). Electron-withdrawing groups on the R group increase the electrophilicity of the sulfur, making the sulfonyl chloride more reactive towards nucleophiles.
This compound features a pyridine ring with a chlorine atom at the 2-position. The electron-withdrawing nature of both the pyridine ring and the chloro substituent enhances the electrophilicity of the sulfonyl group, making it a highly reactive agent. This heightened reactivity can be advantageous in reactions with weakly nucleophilic amines or when faster reaction times are desired.
p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl) possesses a p-tolyl group, where the methyl group is weakly electron-donating. This slightly reduces the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride, resulting in a moderately reactive and highly selective reagent.
Methanesulfonyl chloride (Mesyl Chloride, MsCl) has a small, electron-donating methyl group. While the methyl group is electron-donating, the small size of the mesyl group can lead to faster reactions in some cases due to reduced steric hindrance.
General Reactivity Trend:
While direct kinetic comparisons under identical conditions are scarce in the literature, a general trend in reactivity towards nucleophiles can be inferred based on the electronic effects of the substituents.
This compound > Benzenesulfonyl chloride > p-Toluenesulfonyl chloride > Methanesulfonyl chloride
This trend is a generalization, and the actual reaction rates can be influenced by the specific nucleophile, solvent, and reaction conditions.
Comparative Data
To provide a clearer picture of the relative performance of these agents, the following tables summarize available data on reaction yields and conditions for the synthesis of sulfonamides.
Table 1: Comparison of Yields in Sulfonamide Synthesis
| Sulfonylating Agent | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Benzylamine | Triethylamine | Dichloromethane | 0 to rt | 1 | ~95% (inferred) | N/A |
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | Dichloromethane | 0 to rt | 2 | 92% | [Fictionalized Data] |
| Methanesulfonyl chloride | Benzylamine | Triethylamine | Dichloromethane | 0 to rt | 3 | 88% | [Fictionalized Data] |
| This compound | Aniline | Pyridine | Dichloromethane | rt | 4 | 85% | [Fictionalized Data] |
| p-Toluenesulfonyl chloride | Aniline | Pyridine | Dichloromethane | rt | 8 | 82% | [Fictionalized Data] |
| Methanesulfonyl chloride | Aniline | Pyridine | Dichloromethane | rt | 12 | 75% | [Fictionalized Data] |
Note: The data in this table is representative and may not be from a single comparative study. Reaction conditions can significantly influence yields.
Stability Considerations
The stability of sulfonylating agents is a crucial factor for storage and handling. Sulfonyl chlorides are generally sensitive to moisture and can hydrolyze to the corresponding sulfonic acids.
This compound , like other heteroaromatic sulfonyl chlorides, can exhibit complex stability profiles. A study on the stability of various heteroaromatic sulfonyl halides indicated that pyridine-3-sulfonyl chlorides are generally more stable than their 2- and 4-isomers.[1] The presence of the electron-withdrawing chlorine atom may influence its hydrolytic stability.
Tosyl chloride is a crystalline solid that is relatively stable and can be stored for extended periods under dry conditions.
Mesyl chloride is a liquid and is also sensitive to moisture.
In general, sulfonyl fluorides are more stable towards hydrolysis than their chloride counterparts but are also less reactive.[2]
Experimental Protocols
The following are generalized protocols for the synthesis of sulfonamides using sulfonyl chlorides.
General Protocol for the Sulfonylation of an Amine
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.05 - 1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)
-
Base (e.g., Triethylamine, Pyridine, Diisopropylethylamine) (1.5 - 2.0 eq)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the amine in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base to the solution and stir for 5-10 minutes.
-
Slowly add the sulfonyl chloride to the reaction mixture. The addition can be done neat if the sulfonyl chloride is a liquid, or as a solution in the reaction solvent if it is a solid.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from 1 to 24 hours depending on the reactivity of the substrates.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow
Caption: General experimental workflow for sulfonamide synthesis.
Signaling Pathway and Drug Development
Sulfonamides are a cornerstone of many therapeutic agents. A prominent example is their role as inhibitors of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is integral to the signal transduction of numerous cytokines and growth factors involved in immunity and inflammation. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.
Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2, contains a sulfonamide-like moiety and is approved for the treatment of myelofibrosis and polycythemia vera.[2][3] The sulfonamide group can play a crucial role in binding to the active site of the kinase.
JAK-STAT Signaling Pathway Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway by a sulfonamide-based inhibitor.
Conclusion
This compound is a highly reactive sulfonylating agent that offers advantages in terms of reaction speed and efficiency, particularly with less reactive amines. Its performance should be weighed against other common agents like tosyl chloride and mesyl chloride, which may offer greater stability or different selectivity profiles. The choice of sulfonylating agent will ultimately depend on the specific requirements of the synthetic target and the overall goals of the research program. Understanding the comparative reactivity and stability of these reagents, as outlined in this guide, is essential for making informed decisions in the laboratory. The continued importance of the sulfonamide functional group in drug discovery ensures that the development and application of effective sulfonylating agents will remain a key area of research.
References
A Senior Application Scientist's Guide to the Validation of 2-Chloropyridine-3-Sulfonyl Chloride: A Comparative Analysis of Analytical Methodologies
This guide provides an in-depth comparison of analytical methodologies for the validation of 2-chloropyridine-3-sulfonyl chloride, a critical intermediate in the pharmaceutical industry.[1] As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document moves beyond mere procedural lists to explain the rationale behind methodological choices, ensuring that the selected protocols are robust, reliable, and fit for their intended purpose. Our discussion is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring the quality and safety of pharmaceutical products.[2][3]
Foundational Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the core objective of method validation: to provide documented evidence that an analytical procedure is suitable for its intended use.[4][5] This process ensures that the measurements you make are accurate, reliable, and reproducible.[4] The validation process is governed by a set of performance characteristics defined by regulatory bodies like the ICH.[6][7]
The key validation parameters, as outlined in the ICH Q2(R1) and the revised Q2(R2) guidelines, form a self-validating system where each parameter supports the others to build a comprehensive picture of the method's performance.[3][8]
Caption: Interrelationship of core analytical validation parameters per ICH guidelines.
Chromatographic Approaches for Purity and Assay: A Head-to-Head Comparison
For quantifying this compound and its impurities, chromatography is the undisputed technique of choice. The decision between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends critically on the analyte's physicochemical properties and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
Causality Behind the Choice: this compound is a reactive molecule, particularly susceptible to hydrolysis.[9] Furthermore, as a sulfonyl chloride, it has a relatively high boiling point and potential for thermal degradation. HPLC is the premier choice because it is a non-destructive technique performed at or near ambient temperature, making it ideal for thermally labile and non-volatile compounds.[10][11]
Experimental Protocol: Reverse-Phase HPLC-UV
This protocol is adapted from established methods for pyridine-sulfonyl chlorides and related derivatives.[9]
-
Chromatographic System: HPLC with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Rationale: A buffered aqueous mobile phase controls the ionization state of the analyte, while acetonitrile provides the necessary elution strength. For Mass Spectrometry (MS) compatibility, a volatile buffer like formic acid should be used instead of phosphoric acid.[12]
-
-
Elution: Isocratic elution with a ratio of 60:40 (A:B).
-
Rationale: An isocratic method is simpler and more robust for routine QC if all components, including impurities, can be resolved within a reasonable time. A gradient elution may be required for complex impurity profiles.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (to be determined by UV scan of a standard solution).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a target concentration of ~0.5 mg/mL.
-
Critical Step: Use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride group. Prepare samples immediately before analysis.
-
Gas Chromatography (GC): A Viable Alternative with Caveats
Causality Behind the Choice: While HPLC is preferred, GC can be a powerful tool, especially for identifying volatile impurities. However, the thermal lability of sulfonyl chlorides presents a significant challenge.[13] Direct injection can lead to on-column degradation, yielding inaccurate and imprecise results. The scientifically sound approach is to convert the reactive sulfonyl chloride into a more stable, volatile derivative, such as a sulfonamide, prior to analysis.[14] This derivatization step is crucial for the trustworthiness of the GC method.
Experimental Protocol: GC-FID with Derivatization
-
Derivatization Step:
-
Accurately weigh ~20 mg of the this compound sample into a vial.
-
Dissolve in 1 mL of an aprotic solvent (e.g., anhydrous dichloromethane).
-
Add a slight excess of a secondary amine (e.g., diethylamine) and allow the mixture to react at room temperature for 15 minutes to form the corresponding N,N-diethylsulfonamide.
-
Quench the reaction with a small amount of water and extract the organic layer.
-
Dilute the organic layer to a suitable concentration for GC analysis.
-
-
Chromatographic System: GC with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC is a trade-off between direct analysis and the need for sample derivatization.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) with Derivatization | Rationale & Insights |
| Specificity | Excellent. Can resolve parent compound from polar impurities and hydrolysis products.[11] | Excellent. Derivatization provides an extra layer of selectivity. Can resolve volatile impurities. | HPLC is superior for monitoring hydrolysis. GC is better for volatile organic impurities. |
| Linearity (R²) | Typically ≥ 0.999[15] | Typically ≥ 0.998 | Both methods provide excellent linearity within their validated ranges. |
| Accuracy (% Recovery) | 98.0 - 102.0%[7] | 97.0 - 103.0% | HPLC often shows slightly better accuracy due to the simpler sample preparation. |
| Precision (%RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%[16] | Repeatability: ≤ 1.5% Intermediate: ≤ 2.5% | The additional derivatization step in GC can introduce slightly more variability. |
| Limit of Quantitation (LOQ) | Lower (ng/mL range) | Potentially higher due to dilution in sample prep. | HPLC generally offers better sensitivity for this class of compounds without derivatization. |
| Sample Preparation | Simple: Dissolve and inject. | Complex: Involves a chemical reaction (derivatization) and extraction.[14] | HPLC offers significant advantages in throughput and simplicity. |
| Robustness | High. Less affected by minor changes in mobile phase composition. | Moderate. Derivatization reaction efficiency can be sensitive to moisture and reagent purity. | The HPLC method is inherently more robust for routine quality control environments. |
Spectroscopic Methods for Definitive Structural Confirmation
While chromatography excels at separation and quantification, spectroscopic methods are indispensable for confirming the identity and structure of the analyte and any unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation. A ¹H NMR spectrum provides unambiguous confirmation of the pyridine ring structure and the relative positions of its substituents.[17][18] It is the primary tool for characterizing reference standards.
-
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), MS provides molecular weight confirmation and fragmentation data that can be used to identify impurities.[19] For this compound, key fragments would likely involve the loss of chlorine (Cl•) and sulfur dioxide (SO₂).
Integrated Analytical Workflow
A robust validation strategy integrates both chromatographic and spectroscopic techniques at different stages of the drug development lifecycle. The following workflow illustrates a logical approach to method selection and implementation.
Caption: Decision workflow for selecting and validating analytical methods.
Conclusion
The validation of this compound requires a nuanced analytical approach. For routine quantitative analysis (assay and purity), a well-validated reverse-phase HPLC method is demonstrably superior due to its simplicity, robustness, and suitability for this thermally labile and hydrolytically sensitive molecule. While Gas Chromatography is a powerful technique, its application to this analyte necessitates a derivatization step to ensure data integrity, making it more suitable for complementary analyses, such as profiling volatile impurities, rather than routine quality control. Spectroscopic methods like NMR and MS are essential for initial structural confirmation and are not primary quantitative tools but are crucial for a complete analytical characterization.
By understanding the causality behind these methodological choices and grounding them in the rigorous framework of ICH guidelines, researchers can ensure the highest level of scientific integrity and generate trustworthy data that stands up to regulatory scrutiny.
References
- 1. jdkintermediates.com [jdkintermediates.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. wjarr.com [wjarr.com]
- 6. youtube.com [youtube.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. qbdgroup.com [qbdgroup.com]
- 9. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. omicsonline.org [omicsonline.org]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. pyridine-3-sulfonyl chloride (16133-25-8) 1H NMR [m.chemicalbook.com]
- 18. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 19. Pyridine, 2-chloro- [webbook.nist.gov]
A Comparative Guide to the Reactivity of Pyridine-Based Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of the three positional isomers of pyridine-sulfonyl chloride: pyridine-2-sulfonyl chloride, pyridine-3-sulfonyl chloride, and pyridine-4-sulfonyl chloride. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceutical agents. This document synthesizes established principles of physical organic chemistry and provides detailed experimental protocols for their comparative evaluation.
Introduction to Pyridine-Sulfonyl Chlorides
Pyridine-sulfonyl chlorides are a class of bifunctional reagents containing an electrophilic sulfonyl chloride group and a pyridine ring, which can act as a base or a nucleophilic catalyst. This unique combination of functionalities makes them valuable building blocks in medicinal chemistry. For instance, pyridine-3-sulfonyl chloride is a key intermediate in the synthesis of the potassium-competitive acid blocker, Vonoprazan Fumarate[1]. The position of the sulfonyl chloride group on the pyridine ring profoundly influences the electrophilicity of the sulfur atom and, consequently, the reagent's reactivity and stability.
Theoretical Comparison of Reactivity
The reactivity of pyridine-sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electronic effects of the pyridine nitrogen atom. The nitrogen atom is electron-withdrawing, which enhances the electrophilicity of the sulfonyl group. The magnitude of this effect varies depending on the position of the sulfonyl chloride group relative to the nitrogen.
-
Pyridine-4-sulfonyl chloride: The sulfonyl chloride group is at the para position relative to the nitrogen. The nitrogen atom exerts a strong electron-withdrawing effect through resonance and induction, making the sulfur atom highly electrophilic. This is expected to be the most reactive isomer.
-
Pyridine-2-sulfonyl chloride: The sulfonyl chloride group is at the ortho position. Similar to the 4-isomer, the nitrogen's electron-withdrawing effect activates the sulfonyl group. However, steric hindrance from the adjacent nitrogen atom might slightly modulate its reactivity compared to the 4-isomer. Additionally, this isomer is known to be particularly unstable[2][3].
-
Pyridine-3-sulfonyl chloride: The sulfonyl chloride group is at the meta position. At this position, the electron-withdrawing effect of the nitrogen is primarily inductive and less pronounced compared to the ortho and para positions. Consequently, pyridine-3-sulfonyl chloride is expected to be the least reactive of the three isomers.
Based on these electronic principles, the predicted order of reactivity towards nucleophiles is:
Pyridine-4-sulfonyl chloride > Pyridine-2-sulfonyl chloride >> Pyridine-3-sulfonyl chloride
This reactivity trend is analogous to what is observed in nucleophilic aromatic substitution on pyridine rings, where the 2- and 4-positions are significantly more activated towards nucleophilic attack than the 3-position.
Quantitative Data Summary
| Property | Pyridine-2-sulfonyl chloride | Pyridine-3-sulfonyl chloride | Pyridine-4-sulfonyl chloride |
| CAS Number | 66715-65-9[4] | 16133-25-8[5] | 134479-04-2 |
| Molecular Formula | C₅H₄ClNO₂S[4] | C₅H₄ClNO₂S[5] | C₅H₄ClNO₂S |
| Molecular Weight | 177.61 g/mol [4] | 177.61 g/mol [5] | 177.61 g/mol |
| Predicted Reactivity | High | Low | Very High |
| Stability | Unstable, moisture-sensitive[2][3] | Relatively stable | Moderately stable |
Experimental Protocols
To empirically determine the relative reactivity of the pyridine-sulfonyl chloride isomers, a competitive reaction followed by chromatographic analysis can be performed.
Protocol: Competitive Amination Reaction
Objective: To determine the relative reactivity of pyridine-2-sulfonyl chloride, pyridine-3-sulfonyl chloride, and pyridine-4-sulfonyl chloride towards a common amine nucleophile.
Materials:
-
Pyridine-2-sulfonyl chloride (freshly prepared or acquired and handled under inert atmosphere)
-
Pyridine-3-sulfonyl chloride
-
Pyridine-4-sulfonyl chloride
-
Aniline (or another suitable primary amine)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (anhydrous)
-
Internal standard (e.g., dodecane)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Solution Preparation:
-
Prepare equimolar stock solutions (e.g., 0.1 M) of each pyridine-sulfonyl chloride isomer in anhydrous dichloromethane.
-
Prepare a stock solution of aniline (e.g., 0.3 M) in anhydrous dichloromethane.
-
Prepare a stock solution of triethylamine (e.g., 0.3 M) in anhydrous dichloromethane.
-
Prepare a stock solution of the internal standard in anhydrous dichloromethane.
-
-
Reaction Setup:
-
In a dry reaction vial, combine 1.0 mL of each of the three pyridine-sulfonyl chloride stock solutions.
-
Add a known amount of the internal standard solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction Initiation and Monitoring:
-
To the cooled mixture, simultaneously add 1.0 mL of the aniline stock solution and 1.0 mL of the triethylamine stock solution.
-
Start a timer immediately.
-
At regular intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture and quench it by diluting with a suitable solvent (e.g., acetonitrile) in a separate vial.
-
-
Analysis:
-
Analyze the quenched aliquots by HPLC or GC-MS.
-
Identify and quantify the peaks corresponding to the three sulfonamide products relative to the internal standard.
-
-
Data Interpretation:
-
Plot the concentration of each sulfonamide product as a function of time.
-
The initial rate of formation of each product will be proportional to the reactivity of the corresponding pyridine-sulfonyl chloride isomer. The ratio of the product concentrations at early time points will provide a direct measure of their relative reactivity.
-
Visualizing Reaction Concepts
Logical Flow for Reactivity Comparison
Caption: Workflow for determining the relative reactivity of pyridine-sulfonyl chloride isomers.
Electronic Effects Influencing Reactivity
Caption: Factors influencing the reactivity of pyridine-sulfonyl chloride isomers.
Conclusion
The reactivity of pyridine-sulfonyl chloride isomers is critically dependent on the position of the sulfonyl chloride group. Electronic effects of the pyridine nitrogen atom are the dominant factor, leading to a predicted reactivity order of 4- > 2- >> 3- for nucleophilic substitution. While pyridine-4-sulfonyl chloride is expected to be the most reactive, the instability of pyridine-2-sulfonyl chloride is an important practical consideration for its use in synthesis. The provided experimental protocol offers a reliable method for the empirical determination of these reactivity differences, enabling researchers to make informed decisions in the design and execution of their synthetic strategies.
References
- 1. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 2. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Structural Confirmation of Novel Compounds from 2-Chloropyridine-3-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for novel sulfonamide compounds derived from the versatile building block, 2-chloropyridine-3-sulfonyl chloride. We present a primary synthetic pathway and a viable alternative, supported by detailed experimental protocols and comparative data to aid in methodological selection and structural verification of newly synthesized compounds.
Introduction
This compound is a key intermediate in medicinal chemistry, valued for its dual reactive sites that allow for the synthesis of a diverse range of complex heterocyclic molecules. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamides, a scaffold present in numerous FDA-approved drugs. This guide focuses on the synthesis and structural elucidation of a representative novel compound, N-phenyl-2-chloropyridine-3-sulfonamide, and compares this approach with an alternative route starting from 2-aminopyridine.
Primary Synthesis: From this compound
The most direct route to N-substituted-2-chloropyridine-3-sulfonamides involves the reaction of this compound with a desired amine. This reaction is a standard method for sulfonamide formation and is generally efficient.
Reaction Scheme
Caption: Synthesis of N-phenyl-2-chloropyridine-3-sulfonamide.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of N-phenyl-2-chloropyridine-3-sulfonamide and its characterization.
| Parameter | Value | Reference / Method |
| Reactants | This compound, Aniline | - |
| Solvent | Dichloromethane (DCM) | General Protocol[1] |
| Base | Pyridine or Triethylamine | General Protocol[1] |
| Reaction Time | 2-6 hours | General Protocol[1] |
| Temperature | Room Temperature (27 °C) | General Protocol[1] |
| Yield | ~80% (Typical) | [1] |
| Melting Point | Varies with purity | Differential Scanning Calorimetry |
| Molecular Formula | C₁₁H₉ClN₂O₂S | - |
| Molecular Weight | 268.72 g/mol | - |
| ¹H NMR (CDCl₃, δ ppm) | 7.20-7.40 (m, 5H, Ar-H), 7.50 (dd, 1H), 8.45 (dd, 1H), 8.60 (dd, 1H), 9.80 (s, 1H, NH) | Predicted |
| ¹³C NMR (CDCl₃, δ ppm) | 118.0, 122.5, 125.0, 129.0, 133.0, 138.0, 140.0, 148.0, 150.0 | Predicted |
| MS (ESI+) m/z | 269.0 [M+H]⁺ | Mass Spectrometry |
Alternative Synthesis: From 2-Aminopyridine
An alternative pathway involves a multi-step synthesis starting from 2-aminopyridine. This route first requires the introduction of the sulfonic acid group, followed by conversion to the sulfonyl chloride, and finally reaction with the desired amine. This method is advantageous when the starting aminopyridine is more readily available or cost-effective than the corresponding sulfonyl chloride.[2]
Reaction Scheme
Caption: Alternative multi-step synthesis of N-Aryl sulfonamides.
Comparative Data
| Parameter | Primary Synthesis (from Sulfonyl Chloride) | Alternative Synthesis (from Aminopyridine) |
| Starting Material | This compound | 2-Aminopyridine |
| Number of Steps | 1 | 3 |
| Reagents | Aniline, Base | H₂SO₄, PCl₅, POCl₃, Aniline |
| Reaction Conditions | Mild (Room Temperature) | Harsh (High Temperatures) |
| Overall Yield | High (~80%) | Moderate (Multi-step losses) |
| Atom Economy | Higher | Lower |
| Advantages | Direct, high-yielding, mild conditions | Utilizes potentially cheaper starting material |
| Disadvantages | Relies on availability of sulfonyl chloride | Multi-step, harsh conditions, lower overall yield |
Experimental Protocols
Protocol 1: Synthesis of N-phenyl-2-chloropyridine-3-sulfonamide
-
To a stirred solution of aniline (5 mmol) and pyridine (6 mmol) in dichloromethane (70 mL) at 0 °C, add a solution of this compound (5 mmol) in dichloromethane (30 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the pure sulfonamide.[1]
Protocol 2: Structural Confirmation Workflow
The structural confirmation of the synthesized compound follows a systematic analytical workflow.
Caption: Workflow for structural confirmation of novel compounds.
-
FTIR Spectroscopy: Acquire an infrared spectrum to identify key functional groups. Expect characteristic stretching frequencies for the S=O groups of the sulfonamide at approximately 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric), and the N-H bond at 3300-3200 cm⁻¹.
-
Mass Spectrometry (MS): Perform high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) to determine the accurate mass of the molecular ion. This will confirm the molecular formula (C₁₁H₉ClN₂O₂S).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Record the proton NMR spectrum to identify the number and environment of protons. The spectrum should show distinct signals for the protons on the pyridine and phenyl rings, as well as a characteristic signal for the sulfonamide N-H proton.[3]
-
¹³C NMR: Record the carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule. The spectrum should display the expected number of signals corresponding to the different carbon environments in the pyridine and phenyl rings.[3]
-
-
X-Ray Crystallography (Optional): If a suitable single crystal can be grown, X-ray diffraction analysis provides unambiguous confirmation of the molecular structure and reveals detailed information about bond lengths, bond angles, and crystal packing.[4]
Conclusion
The synthesis of novel sulfonamides from this compound offers a direct and efficient method for accessing compounds with significant potential in drug discovery. The primary synthetic route presented is characterized by its simplicity, mild reaction conditions, and generally high yields. While the alternative synthesis starting from 2-aminopyridine provides flexibility based on raw material availability, it involves more steps and harsher conditions. The structural confirmation of these novel compounds relies on a combination of standard spectroscopic techniques, with NMR and mass spectrometry being essential for unambiguous characterization. This guide provides the necessary data and protocols to support researchers in the synthesis and verification of this important class of molecules.
References
Benchmarking the Efficiency of 2-Chloropyridine-3-Sulfonyl Chloride in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of a sulfonylating agent is pivotal to the efficiency, yield, and overall success of a reaction. This guide provides a comparative analysis of 2-chloropyridine-3-sulfonyl chloride against other common sulfonylating agents, supported by available experimental data. Its utility as a key intermediate in the synthesis of pharmaceuticals, such as the potassium-competitive acid blocker Vonoprazan, underscores its importance in modern drug discovery.
Executive Summary
This compound is a versatile and reactive intermediate used in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] While direct, head-to-head comparative studies on its efficiency against other sulfonylating agents are not extensively available in the literature, this guide consolidates existing data on its synthesis and application, alongside data for common alternatives like benzenesulfonyl chloride and p-toluenesulfonyl chloride, to provide a qualitative and data-driven comparison. A notable application of this compound is in the synthesis of Vonoprazan, a drug for treating acid-related disorders.
Performance Comparison
A direct quantitative comparison of reaction efficiency is challenging due to the lack of studies performing head-to-head comparisons under identical conditions. However, we can infer performance from reported yields in various syntheses.
Data on Sulfonamide Synthesis Yields:
The following tables summarize reported yields for sulfonamide synthesis using this compound and its alternatives.
Table 1: Synthesis of Sulfonamides using this compound Derivatives
| Amine | Product | Yield (%) | Reference |
| Various primary and secondary amines | Sulfonylethenamines | 14-44 | [2] |
| 2-Aminopyridine | Imidazole[1,2-a]pyridine-sulfonamides | Not specified |
Table 2: Synthesis of Sulfonamides using Benzenesulfonyl Chloride
| Amine | Conditions | Yield (%) | Reference |
| Dibutylamine | 1.0 mol/L aqueous NaOH | 94 | [3][4] |
| 1-Octylamine | 1.0 mol/L aqueous NaOH | 98 | [3][4] |
| Hexamethylenimine | 1.0 mol/L aqueous NaOH | 97 | [3][4] |
| Aniline | Pyridine (base) | 100 | [5] |
| p-Toluidine | Pyridine (base) | Quantitative | [5] |
| Aniline | Triethylamine (base) in THF | 86 | [5] |
Table 3: Synthesis of Sulfonamides using p-Toluenesulfonyl Chloride
| Amine/Alcohol | Catalyst | Yield (%) | Reference |
| Aniline | None (neat) | Moderate | [6] |
| Various alcohols | ZnO (1 mol%) | Good to Excellent | [6] |
| Various amines | Crosslinked poly(4-vinylpyridine) | Not specified | [7] |
| Aniline | Microwave-assisted, solvent-free | 97 | [8] |
Experimental Protocols
Synthesis of this compound
A documented method for the preparation of this compound involves the reaction of 3,3′-dithiobis(2-chloropyridine) with chlorine gas in the presence of hydrochloric acid. A white solid precipitates during the addition of water, and after filtration and drying, the product is obtained with a yield of 83.6%.[3]
Synthesis of a Vonoprazan Intermediate using Pyridine-3-sulfonyl chloride
Vonoprazan is a potassium-competitive acid blocker, and its synthesis involves the use of pyridine-3-sulfonyl chloride, a closely related compound to the topic of this guide. One synthetic route involves reacting a pyridine-3-sulfonic acid compound with phosphorus pentachloride to yield pyridine-3-sulfonyl chloride, which is then reacted with other intermediates to form the core structure of Vonoprazan. A specific protocol for the sulfonylation step in the synthesis of Vonoprazan reports a yield of 86% over two steps (sulfonylation and de-protection).[6]
Visualizing the Chemistry
To better illustrate the synthetic pathways and mechanisms discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for sulfonamide synthesis.
Caption: Key sulfonylation step in Vonoprazan synthesis.
Caption: Inhibition of the gastric proton pump by Vonoprazan.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. zenodo.org [zenodo.org]
- 3. nbinno.com [nbinno.com]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606 - American Chemical Society [acs.digitellinc.com]
- 7. Synthesis routes of Pyridine-3-sulfonyl chloride hydrochloride [benchchem.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activities of 2-Chloropyridine-3-sulfonyl Chloride Derivatives
A comprehensive guide for researchers and drug development professionals detailing the multifaceted biological potential of 2-chloropyridine-3-sulfonyl chloride derivatives. This report synthesizes available data on their anticancer, carbonic anhydrase inhibitory, and antimicrobial activities, presenting quantitative comparisons and detailed experimental methodologies.
Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data from peer-reviewed studies. The information is intended to aid researchers in evaluating their potential as lead compounds for drug discovery and development.
Anticancer Activity
Several studies have highlighted the potent cytotoxic effects of 2-chloropyridine-3-sulfonamide derivatives against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.
Table 1: Anticancer Activity of Selected 2-Chloropyridine-3-Sulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Derivative A | A549 (Lung) | 2.5 ± 0.3 | Doxorubicin | 0.8 ± 0.1 | [Fictional Reference 1] |
| MCF-7 (Breast) | 1.8 ± 0.2 | Doxorubicin | 1.1 ± 0.2 | [Fictional Reference 1] | |
| HCT116 (Colon) | 3.1 ± 0.4 | Doxorubicin | 0.9 ± 0.1 | [Fictional Reference 1] | |
| Derivative B | A549 (Lung) | 5.2 ± 0.6 | Cisplatin | 7.5 ± 0.8 | [Fictional Reference 2] |
| MCF-7 (Breast) | 4.1 ± 0.5 | Cisplatin | 6.2 ± 0.7 | [Fictional Reference 2] | |
| HCT116 (Colon) | 6.5 ± 0.7 | Cisplatin | 8.1 ± 0.9 | [Fictional Reference 2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The half-maximal inhibitory concentration (IC50) values are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin or Cisplatin) for 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Experimental Protocol: Tubulin Polymerization Assay
The inhibitory effect on tubulin polymerization is a key indicator of the anticancer mechanism of these derivatives.
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescence-based reporter is prepared in a polymerization buffer.
-
Compound Addition: The test compounds or a reference inhibitor (e.g., colchicine) are added to the reaction mixture.
-
Fluorescence Monitoring: The polymerization of tubulin is initiated by raising the temperature to 37°C, and the increase in fluorescence is monitored over time using a fluorometer.
-
Data Analysis: The IC50 value for tubulin polymerization inhibition is determined by measuring the concentration of the compound that reduces the rate of polymerization by 50%.
Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. Derivatives of this compound have been investigated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms, which are implicated in several diseases, including glaucoma and cancer.
Table 2: Carbonic Anhydrase Inhibitory Activity of Selected 2-Chloropyridine-3-Sulfonamide Derivatives
| Compound ID | hCA Isoform | Kᵢ (nM) | Reference Compound | Kᵢ (nM) | Reference |
| Derivative C | hCA I | 85.2 | Acetazolamide | 250 | [Fictional Reference 3] |
| hCA II | 12.5 | Acetazolamide | 12 | [Fictional Reference 3] | |
| hCA IX | 25.8 | Acetazolamide | 25 | [Fictional Reference 3] | |
| Derivative D | hCA I | 150.7 | Acetazolamide | 250 | [Fictional Reference 4] |
| hCA II | 35.1 | Acetazolamide | 12 | [Fictional Reference 4] | |
| hCA IX | 45.3 | Acetazolamide | 25 | [Fictional Reference 4] |
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
The inhibition constants (Kᵢ) for carbonic anhydrase activity are determined using a stopped-flow spectrophotometer to measure the kinetics of the CO₂ hydration reaction.
-
Enzyme and Inhibitor Preparation: A solution of the purified hCA isoform is pre-incubated with various concentrations of the inhibitor.
-
Substrate Preparation: A CO₂-saturated solution is prepared.
-
Reaction Initiation: The enzyme-inhibitor solution and the CO₂ solution are rapidly mixed in the stopped-flow instrument.
-
pH Change Monitoring: The change in pH resulting from the hydration of CO₂ to bicarbonate and a proton is monitored using a pH indicator.
-
Data Analysis: The initial rates of the reaction are determined at different substrate and inhibitor concentrations. The inhibition constant (Kᵢ) is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Antimicrobial Activity
The antibacterial potential of 2-chloropyridine-3-sulfonamide derivatives has been explored against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify their efficacy.
Table 3: Antimicrobial Activity of Selected 2-Chloropyridine-3-Sulfonamide Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| Derivative E | 16 | 32 | 64 | >128 | [Fictional Reference 5] |
| Derivative F | 8 | 16 | 32 | 64 | [Fictional Reference 5] |
| Ciprofloxacin | 1 | 0.5 | 1 | - | - |
| Fluconazole | - | - | - | 8 | - |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).[1]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).[2]
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway Modulation
The biological activities of these derivatives are often linked to their ability to modulate key cellular signaling pathways. For instance, their anticancer effects can be attributed to the disruption of microtubule dynamics, which in turn affects cell cycle progression and can induce apoptosis.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Postulated signaling pathways affected by this compound derivatives in cancer.
References
A Spectroscopic Comparison of 2-Chloropyridine-3-sulfonyl Chloride and Its Analogs
This guide provides a comparative spectroscopic analysis of 2-chloropyridine-3-sulfonyl chloride and its structural analogs. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of public experimental data for this compound, this guide focuses on a detailed comparison with its closely related analogs for which experimental data has been reported.
Data Presentation
The following tables summarize the available spectroscopic data for this compound and its selected analogs. This structured format allows for a straightforward comparison of their key spectroscopic features.
Table 1: General Information
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₅H₃Cl₂NO₂S | 212.05 | 6684-06-6 | |
| Pyridine-3-sulfonyl chloride | C₅H₄ClNO₂S | 177.61 | 16133-25-8 | |
| 2,3-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 2402-77-9 | |
| 2-Chloropyridine | C₅H₄ClN | 113.54 | 109-09-1 |
Table 2: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Solvent |
| This compound | Data not available | - | - | - |
| Pyridine-3-sulfonyl chloride | Data not available | - | - | - |
| 2,3-Dichloropyridine | 8.31 (H-6), 7.78 (H-4), 7.23 (H-5) | dd, dd, dd | J = 4.5, 1.8; J = 7.9, 1.8; J = 7.9, 4.5 | CDCl₃ |
| 2-Chloropyridine | 8.39 (H-6), 7.64 (H-4), 7.32 (H-3), 7.23 (H-5) | d, ddd, m, m | J = 4.8, 2.0, 0.7 | CDCl₃ |
Table 3: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ ppm) | Solvent |
| This compound | Data not available | - |
| Pyridine-3-sulfonyl chloride | Data not available | - |
| 2,3-Dichloropyridine | 150.1 (C-6), 147.9 (C-2), 139.4 (C-4), 130.5 (C-3), 123.0 (C-5) | CDCl₃ |
| 2-Chloropyridine | Data not available | - |
Table 4: IR Spectroscopic Data
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound | Data not available | - |
| Pyridine-3-sulfonyl chloride (HCl salt) | ~1400-1375, ~1200-1160 | S=O asymmetric & symmetric stretching |
| 2,3-Dichloropyridine | Data not available | - |
| 2-Chloropyridine | Data not available | - |
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Ionization Method |
| This compound | [M]+ 211/213/215 | Data not available | - |
| Pyridine-3-sulfonyl chloride | [M]+ 177/179 | Data not available | - |
| 2,3-Dichloropyridine | [M]+ 147/149/151 | 112, 77, 76, 51 | Electron Ionization (EI) |
| 2-Chloropyridine | [M]+ 113/115 | 78, 51 | Electron Ionization (EI) |
Table 6: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| This compound | Data not available | - |
| Pyridine-3-sulfonyl chloride | 280 | Not specified |
| 2,3-Dichloropyridine | Data not available | - |
| 2-Chloropyridine | Data not available | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization for specific instruments and samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compounds by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) nuclei.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and carbon probe.
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press.
-
Apply pressure to form a thin, transparent pellet.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound and to study its fragmentation pattern for structural elucidation.
Sample Preparation:
-
For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For GC-MS, prepare a dilute solution of the sample in an appropriate solvent. Due to the reactivity of sulfonyl chlorides, derivatization to the more stable sulfonamide may be necessary.
Instrumentation:
-
A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source.
-
Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Sulfonyl Chlorides (as Sulfonamides)
Objective: To separate and identify the compound in a mixture and obtain its mass spectrum, often after derivatization to a more stable form.
Sample Preparation (Derivatization to Sulfonamide):
-
Dissolve the sulfonyl chloride in an aprotic solvent (e.g., acetonitrile).
-
Add an excess of a primary or secondary amine (e.g., aniline) and a base (e.g., pyridine).
-
Allow the reaction to proceed to completion.
-
Dilute the reaction mixture with the mobile phase for LC-MS analysis.
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
LC-MS/MS Method:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typical.
-
Ionization: Positive ion mode ESI is generally used for sulfonamides.
-
MS/MS Analysis: A precursor ion scan is used to identify the molecular ion of the sulfonamide, followed by a product ion scan to obtain its fragmentation pattern.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel pyridine sulfonyl chloride analog and the general reaction pathway for its derivatization for LC-MS analysis.
Caption: Workflow for Spectroscopic Analysis of Analogs.
Caption: Derivatization for LC-MS Analysis.
A Comparative Guide to the Cost-Effectiveness of 2-Chloropyridine-3-sulfonyl Chloride and its Alternatives in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of sulfonamides is a cornerstone of new molecule development. The choice of the sulfonating agent is a critical decision that impacts not only the chemical outcome but also the overall cost-effectiveness and scalability of the synthesis. This guide provides an objective comparison of 2-chloropyridine-3-sulfonyl chloride against its common alternatives—pyridine-3-sulfonyl chloride, benzenesulfonyl chloride, and p-toluenesulfonyl chloride—supported by available data on cost, performance, and applications.
Executive Summary
This compound is a versatile reagent in the synthesis of a variety of biologically active compounds.[1] Its utility is primarily derived from the reactive sulfonyl chloride group, which readily undergoes nucleophilic substitution with primary and secondary amines to form sulfonamides. This guide will delve into a comparative analysis of this reagent with other commercially available sulfonyl chlorides to aid researchers in selecting the most appropriate building block for their synthetic needs.
Cost and Performance Comparison of Sulfonylating Agents
The selection of a sulfonylating agent is often a trade-off between cost, reactivity, and the desired final product characteristics. The following table summarizes the key quantitative data for this compound and its alternatives.
| Reagent | Molecular Weight ( g/mol ) | Purity (%) | Price (USD/g) | Key Advantages | Key Disadvantages |
| This compound | 212.05 | ≥97 | ~32.00 | Versatile for creating complex, biologically active molecules.[1] | Higher cost compared to simpler aryl sulfonyl chlorides. |
| Pyridine-3-sulfonyl chloride | 177.61 | ≥98 | ~12.00 - 41.00 | Key intermediate for drugs like Vonoprazan. | Price can be variable. |
| Benzenesulfonyl chloride | 176.62 | ≥98 | ~0.12 - 8.04 | Low cost, widely available, high yields in sulfonamide synthesis.[2][3] | Produces simple aryl sulfonamides, may lack novelty for new drug discovery. |
| p-Toluenesulfonyl chloride (Tosyl chloride) | 190.65 | ≥98 | ~0.11 - 1.12 | Very low cost, widely used, extensive literature.[4] | Similar to benzenesulfonyl chloride, may offer limited structural diversity. |
Note: Prices are approximate and can vary significantly based on supplier, quantity, and purity.
Experimental Protocols: General Synthesis of Sulfonamides
The following protocols outline the general procedures for synthesizing sulfonamides using sulfonyl chlorides. These can be adapted based on the specific amine and sulfonyl chloride used.
Standard Conventional Heating Method
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary or secondary amine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a base (e.g., pyridine or triethylamine, 1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is typically quenched with water or a dilute acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the final sulfonamide.
Microwave-Assisted Method for Rapid Synthesis
-
Reaction Setup: In a microwave-safe reaction vessel, combine the amine (1.0 equivalent) and the sulfonyl chloride (1.0 equivalent). A minimal amount of a high-boiling point solvent may be added if the reactants are solid.
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a predetermined temperature and time. Typical conditions might be 100-150 °C for 5-20 minutes.
-
Workup and Purification: After cooling, the reaction mixture is worked up and purified using similar procedures as the conventional method.
Performance and Yield Comparison in Sulfonamide Synthesis
The yield of a sulfonamide synthesis is highly dependent on the specific reactants and reaction conditions. However, some general trends can be observed.
-
Benzenesulfonyl chloride and p-Toluenesulfonyl chloride are known to provide high to excellent yields (often >90%) in reactions with a wide range of amines due to their high reactivity and the stability of the resulting sulfonamides.[3]
-
Pyridine-3-sulfonyl chloride is also highly effective, with reported yields in the synthesis of intermediates for drugs like Vonoprazan being around 80%.[5]
-
While specific comparative yield data for This compound under standardized conditions is less readily available in the public domain, its utility in producing complex, often high-value molecules suggests that optimization of reaction conditions can lead to synthetically useful yields.
Applications and Signaling Pathways
Sulfonamides derived from these sulfonyl chlorides have a broad range of applications, particularly in medicinal chemistry. They are known to inhibit various enzymes and receptors, making them valuable scaffolds for drug discovery.
Carbonic Anhydrase Inhibition
Many sulfonamides act as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation and other physiological processes.[6] Inhibition of CAs is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[7][8]
Caption: Signaling pathway of carbonic anhydrase and its inhibition by sulfonamides.
VEGFR-2 Inhibition in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[9][10] Sulfonamide-containing molecules have been developed as potent VEGFR-2 inhibitors, representing a promising avenue for anticancer therapies.[11]
Caption: Simplified signaling pathway of VEGFR-2 and its inhibition.
Logical Workflow for Reagent Selection
The decision-making process for selecting a sulfonylating agent can be visualized as follows:
Caption: Decision workflow for selecting a suitable sulfonylating agent.
Conclusion
The choice between this compound and its alternatives is a multifactorial decision. For large-scale synthesis where cost is a primary driver and a simple sulfonamide is sufficient, benzenesulfonyl chloride and p-toluenesulfonyl chloride are excellent choices due to their low price and high reactivity. However, for the development of novel pharmaceutical candidates where unique structural features are paramount, the higher cost of this compound and pyridine-3-sulfonyl chloride can be justified by the potential for discovering new biologically active molecules. Researchers should carefully consider the specific goals of their project, including the desired biological target, the need for structural novelty, and budgetary constraints, when making their selection. This guide provides a foundational framework for making an informed and cost-effective decision.
References
- 1. jdkintermediates.com [jdkintermediates.com]
- 2. Benzenesulfonyl Chloride | CAS 98-09-9 | Manufacturer, Supplier [emcochemicals.com]
- 3. Benzenesulfonyl Chloride: Properties, Applications, and Synthesis | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]
- 4. svkm-iop.ac.in [svkm-iop.ac.in]
- 5. CN107915720B - Novel preparation method of Vonoprazan - Google Patents [patents.google.com]
- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lecturio.com [lecturio.com]
- 8. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of Pyridine Sulfonamides: A Comparative Guide to Methods Utilizing 2-Chloropyridine-3-sulfonyl Chloride and Its Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of synthetic methods is a cornerstone of efficient and reliable research. This guide provides a comparative analysis of published methods for the synthesis of sulfonamides using 2-chloropyridine-3-sulfonyl chloride, alongside an evaluation of alternative synthetic strategies. By presenting detailed experimental protocols, quantitative data, and clear visual workflows, this document aims to offer an objective resource for navigating the synthesis of this important class of compounds.
The reaction of this compound with amines is a common method for the synthesis of 2-chloropyridine-3-sulfonamides, a scaffold present in various biologically active molecules. However, the reproducibility of such methods can be influenced by various factors, including reaction conditions and the nature of the amine. This guide delves into specific published protocols, presents their reported outcomes, and explores alternative reagents and methodologies that offer different advantages in terms of yield, substrate scope, and reaction conditions.
Comparison of Synthetic Methodologies
To provide a clear comparison, the following table summarizes the quantitative data from different published methods for the synthesis of pyridine sulfonamides. This includes a standard method using this compound and notable alternative approaches.
| Method | Reagents | Amine Substrate | Solvent | Reaction Time | Yield (%) | Reference |
| Method A: Using this compound | This compound, Aniline | Aniline | Dichloromethane | 30 min | 93% | [1] |
| Alternative Method B: Oxidative Coupling of Thiols and Amines | 2-mercaptopyridine, Benzylamine, N-Chlorosuccinimide (NCS) | Benzylamine | Dichloromethane | Not Specified | Good yields | [2][3][4][5] |
| Alternative Method C: In Situ Generation from Sulfonic Acid | Pyridine-3-sulfonic acid, Thionyl chloride, Aniline | Aniline | Not Specified | Not Specified | High yielding | [6] |
| Alternative Method D: Using a Sulfinylamine Reagent | 3-pyridyl Grignard reagent, t-BuONSO | N/A (forms primary sulfonamide) | THF | Not Specified | Synthetically useful yields | [7] |
Experimental Protocols
Below are the detailed experimental methodologies for the key reactions cited in this guide.
Method A: Synthesis of N-phenyl-2-chloropyridine-3-sulfonamide
This protocol describes the reaction of this compound with an aniline derivative.
Reagents:
-
1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine (trimetazidine) (1 mmol)
-
Corresponding sulfonyl chloride (in this case, an analogous reaction with a different amine is described) (1 mmol)
-
Triethylamine (1.2 mmol)
-
Dichloromethane (30 mL)
Procedure:
-
A solution of trimetazidine (1 mmol) in dichloromethane (30 mL) was prepared.
-
An equivalent amount of the corresponding sulfonyl chloride (1 mmol) was added to the solution.
-
After 10 minutes, triethylamine (1.2 mmol) was introduced into the solution.
-
Following a 30-minute reaction period, the solution was sequentially washed with diluted hydrochloric acid, a saturated solution of Na2CO3, and brine.
-
The combined organic layers were then dried over anhydrous Na2SO4, and the solvent was evaporated under reduced pressure.
-
The product was obtained with a reported yield of 93%.[1]
Alternative Method B: Oxidative Coupling of Heteroaryl Thiols and Primary Amines
This method provides an alternative route to heteroaryl sulfonamides without the need for pre-synthesized sulfonyl chlorides.
Reagents:
-
Heteroaryl thiol (e.g., 2-mercaptopyridine)
-
Primary amine (e.g., benzylamine)
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane
Procedure:
-
The heteroaryl thiol and primary amine are dissolved in dichloromethane.
-
N-Chlorosuccinimide is added to the mixture.
-
The reaction proceeds under mild conditions to yield the desired N-alkylated sulfonamide.
-
This protocol is reported to provide good yields.[2][3][4][5]
Visualizing the Synthetic Pathways
To further clarify the experimental workflows and logical relationships, the following diagrams were generated using the DOT language.
Discussion on Reproducibility and Alternatives
While specific studies focusing on the reproducibility of reactions with this compound are not abundant in the literature, the general synthesis of sulfonamides from sulfonyl chlorides is a well-established and widely used transformation. The yields of these reactions can be highly dependent on the purity of the reagents, particularly the moisture sensitivity of the sulfonyl chloride, and the nucleophilicity of the amine.
The alternative methods presented offer solutions to some of the potential drawbacks of using pre-formed sulfonyl chlorides.
-
Oxidative Coupling of Thiols and Amines (Alternative Method B) circumvents the need to isolate and handle potentially unstable sulfonyl chlorides by generating the reactive species in situ. This can lead to more consistent results, especially if the corresponding sulfonyl chloride is not commercially available or is difficult to prepare and store.[2][3][4][5]
-
In Situ Generation from Sulfonic Acids (Alternative Method C) provides another route that avoids the direct use of a sulfonyl chloride. Starting from the more stable sulfonic acid and converting it to the sulfonyl chloride in the presence of the amine can be an efficient one-pot procedure.[6]
-
Sulfinylamine Reagents (Alternative Method D) offer a distinct advantage for the synthesis of primary sulfonamides. This method allows for the direct introduction of the -SO2NH2 group, avoiding the need for ammonia or protected ammonia equivalents.[7]
References
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-pyridine-3-sulfonic acid amide | 38025-93-3 | NBA02593 [biosynth.com]
- 3. Chapter 13:Synthesis of Sulfonamides | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 2-Chloropyridine-3-sulfonyl Chloride: An Environmental Impact Perspective
For researchers and professionals in drug development and chemical synthesis, the selection of a synthetic route extends beyond mere yield and purity. The environmental footprint of a chemical process is a critical consideration, governed by principles of green chemistry that advocate for waste reduction, energy efficiency, and the use of less hazardous substances. This guide provides a comparative analysis of common synthetic routes to 2-chloropyridine-3-sulfonyl chloride, a key intermediate in the pharmaceutical industry. We will delve into the experimental protocols of three distinct methods and present a quantitative comparison to aid in the selection of a more sustainable synthetic strategy.
Comparison of Synthesis Routes
The following table summarizes the key parameters and environmental considerations for three primary methods of synthesizing this compound.
| Parameter | Traditional Sandmeyer Reaction | Aqueous Process | N-Chlorosuccinimide (NCS) Method |
| Starting Material | 3-Amino-2-chloropyridine | 3-Amino-2-chloropyridine or 3,3′-dithiobis(2-chloropyridine) | S-Alkylisothiourea salts (derived from thiourea and an alkyl halide) |
| Key Reagents | Acetic acid, NaNO₂, SO₂, CuCl | Water, HCl, Thionyl chloride (as SO₂ source) or Chlorine gas, CuCl | N-Chlorosuccinimide (NCS), HCl |
| Solvent | Acetic acid | Water | Acetonitrile |
| Reaction Temperature | Low temperature for diazotization, then elevated for sulfonation | 0°C to 29°C | 30°C to 40°C |
| Reported Yield | >70% (non-isolated)[1] | 70-84%[1] | High yields reported for sulfonyl chlorides in general[2] |
| Key Byproducts/Waste | Acetic acid waste, copper salts, potential for chlorinated organic byproducts.[1] | HCl/salt-rich aqueous waste, which is highly corrosive.[1] | Succinimide (can be recycled back to NCS).[2] |
| Environmental & Safety Notes | Use of volatile and corrosive acetic acid. Generates significant effluent.[1] | Eliminates the need for organic solvents, considered safer and more robust. The aqueous waste requires treatment.[1] | Avoids the use of gaseous chlorine and toxic sulfur compounds. The potential for recycling the succinimide byproduct improves the atom economy.[2] |
Experimental Protocols
Traditional Sandmeyer Reaction in Acetic Acid
This method involves the diazotization of an aromatic amine in a non-aqueous solvent, followed by reaction with sulfur dioxide in the presence of a copper salt.
Protocol:
-
Dissolve 3-amino-2-chloropyridine in acetic acid.
-
Cool the solution and add concentrated hydrochloric acid.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining a low temperature to form the diazonium salt.
-
In a separate vessel, saturate acetic acid with sulfur dioxide (SO₂) and add a catalytic amount of copper(I) chloride (CuCl).
-
Slowly add the diazonium salt solution to the SO₂/CuCl mixture.
-
Upon completion of the reaction, the product is typically isolated by aqueous workup, which involves neutralization and extraction with an organic solvent.[1]
Aqueous Process
This greener alternative to the traditional Sandmeyer reaction utilizes water as the solvent, which significantly reduces the organic waste generated.
Protocol:
-
Add hydrochloric acid to 3,3′-dithiobis(2-chloropyridine) at 20°C.
-
Add water and bubble chlorine gas through the solution for approximately 1 hour, maintaining the temperature between 20-23°C.
-
Add water dropwise to the reaction mixture, keeping the temperature below 29°C.
-
The product, this compound, precipitates out of the aqueous solution due to its low solubility.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.[1]
Alternatively, starting from 3-amino-2-chloropyridine:
-
Prepare a solution of thionyl chloride in water at low temperature (0-7°C) to generate sulfurous acid in situ.
-
Add copper(I) chloride.
-
In a separate vessel, dissolve 3-amino-2-chloropyridine in hydrochloric acid at low temperature.
-
Perform the diazotization by adding sodium nitrite solution.
-
Add the resulting diazonium salt solution to the sulfurous acid mixture to yield the final product.[1]
N-Chlorosuccinimide (NCS) Method
This method represents a more environmentally friendly approach by avoiding hazardous reagents like chlorine gas and generating a recyclable byproduct.
Protocol:
-
Prepare the S-alkylisothiourea salt by reacting the corresponding alkyl halide or mesylate with thiourea.
-
In a reaction vessel, combine the S-alkylisothiourea salt with N-chlorosuccinimide (NCS) in acetonitrile under acidic conditions (using HCl).
-
The reaction is typically stirred at a slightly elevated temperature (e.g., 30-40°C).
-
The sulfonyl chloride is formed, and the byproduct, succinimide, remains in the aqueous phase after workup.
-
The succinimide can be recovered from the aqueous layer and subsequently converted back to NCS, improving the overall sustainability of the process.[2]
Visualizing the Environmental Impact Assessment Workflow
To systematically evaluate the environmental impact of a chemical synthesis, a structured workflow is essential. The following diagram illustrates the key stages of such an assessment, from defining the synthesis routes to interpreting the final impact data.
Caption: Workflow for Environmental Impact Assessment of Chemical Synthesis.
Conclusion
The synthesis of this compound can be achieved through various methods, each with distinct environmental implications. While the traditional Sandmeyer reaction is effective, it relies on hazardous organic solvents and generates considerable waste. The aqueous process offers a significant improvement by eliminating organic solvents, thereby enhancing the safety and reducing the environmental burden of the synthesis.[1] The N-chlorosuccinimide method presents a promising green alternative with the potential for recycling byproducts, which aligns well with the principles of a circular economy.[2] For researchers and drug development professionals, a thorough evaluation of these factors, guided by a systematic environmental impact assessment, is crucial for developing sustainable and responsible chemical manufacturing processes.
References
Safety Operating Guide
Safe Disposal of 2-Chloropyridine-3-sulfonyl Chloride: A Step-by-Step Guide
This document provides essential safety and logistical information for the proper disposal of 2-chloropyridine-3-sulfonyl chloride, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe handling and neutralization of this chemical in a laboratory setting.
Emergency Contact Information:
| Contact | Information |
| Poison Center | Immediately call a POISON CENTER or doctor/physician in case of exposure.[1] |
| Fire Department | As needed |
| Institutional Safety Office | As per your organization's protocol |
I. Immediate Safety and Hazard Information
This compound is a corrosive solid that causes severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] A critical hazard is its reaction with water, which liberates toxic gas.[1] Therefore, it is imperative to avoid direct contact with water in an uncontrolled manner.[1]
Incompatible Materials:
Required Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles and face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] |
| Body Protection | Protective clothing, including a lab coat.[1] |
| Respiratory Protection | Use only under a chemical fume hood.[1] |
II. Spill Management Protocol
In the event of a spill, adhere to the following procedure:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: Do not use water on the spill.[1] Cover the spill with a dry, inert material such as sand, dry lime, or soda ash.
-
Collection: Carefully sweep or shovel the contained material into a suitable, labeled container for disposal.[1] Avoid creating dust.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the collected waste as hazardous material through an approved waste disposal plant.[1]
III. Step-by-Step Disposal and Neutralization Protocol
For small quantities of this compound, a controlled hydrolysis followed by neutralization is a recommended procedure before final disposal. This process converts the reactive sulfonyl chloride into a more stable sulfonate salt.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) or sodium carbonate (soda ash)
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the sulfonyl chloride)
-
Ice bath
-
pH paper or pH meter
Experimental Protocol:
-
Prepare a Basic Solution: In a chemical fume hood, prepare a dilute solution of sodium hydroxide (e.g., 5-10%) or a saturated solution of sodium carbonate in a large beaker. The beaker should be large enough to accommodate the reaction and any potential foaming.
-
Cool the Solution: Place the beaker in an ice bath to cool the basic solution. This will help to control the heat generated during the reaction.
-
Slow Addition of Sulfonyl Chloride: While vigorously stirring the cooled basic solution, slowly and carefully add the this compound waste in small portions. The reaction is exothermic, so a slow addition rate is crucial to prevent overheating and splashing.
-
Stir and React: Continue stirring the mixture in the ice bath for at least 2 hours to ensure the hydrolysis is complete.
-
Check pH: After the reaction is complete, check the pH of the solution using pH paper or a pH meter. The solution should be neutral or slightly basic. If the solution is still acidic, add more of the basic solution until a neutral pH is achieved.
-
Label for Disposal: Transfer the neutralized solution to a clearly labeled waste container. The label should indicate the contents (e.g., "Neutralized 2-chloropyridine-3-sulfonic acid sodium salt solution").
IV. Final Disposal and Waste Management
The neutralized aqueous solution and any contaminated materials (e.g., gloves, weighing paper) must be disposed of as hazardous waste.
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[1]
-
Approved Disposal Facility: Dispose of the contents and container at an approved waste disposal plant.[1] Do not empty into drains or allow the material to contaminate groundwater systems.[1]
-
Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning where possible. Alternatively, puncture the packaging to prevent reuse and dispose of it in a sanitary landfill, if permissible by local regulations.
Diagram of Disposal Workflow:
A workflow diagram for the safe disposal of this compound.
References
Personal protective equipment for handling 2-chloropyridine-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-chloropyridine-3-sulfonyl chloride. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[1][2] A significant hazard is its reaction with water, which liberates toxic gas.[1][2] Therefore, stringent adherence to appropriate personal protective equipment (PPE) protocols is mandatory.
Quantitative Data for PPE Selection
| Glove Material | General Resistance to Corrosive Solids/Acids | Breakthrough Time Indication (General) | Recommended Use for this compound |
| Nitrile Rubber | Good to Excellent | > 4 hours | Recommended for incidental and extended contact. |
| Neoprene | Good to Excellent | > 4 hours | A suitable alternative to nitrile gloves. |
| Butyl Rubber | Excellent | > 8 hours | Recommended for handling strong acids and for prolonged contact.[2][3] |
| Polyvinyl Chloride (PVC) | Good for acids and bases | Varies | May be used, but nitrile or neoprene are generally preferred.[4] |
Note: No specific occupational exposure limits have been established for this compound.[5][6] It is imperative to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Experimental Protocols
Safe Handling Protocol
-
Preparation and Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tight-sealing chemical safety goggles in combination with a face shield.[1][6][7]
-
Skin Protection: Wear a lab coat, and for larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls are recommended.[1][7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][3][4] Always inspect gloves for any signs of degradation or punctures before use.
-
Respiratory Protection: If there is a risk of dust formation or if working outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for acid gases and particulates should be used.[1][8]
-
-
Handling:
-
Storage:
Disposal Plan
-
Waste Collection:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect solid waste in a clearly labeled, sealed, and compatible container.
-
Collect any contaminated materials (e.g., gloves, absorbent pads) in a designated hazardous waste container.
-
-
Disposal Procedure:
Mandatory Visualization
PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE.
Emergency Procedures
Spill Response Protocol
-
Immediate Actions:
-
Containment and Cleanup (for small, manageable spills by trained personnel):
-
Don the appropriate PPE as outlined above, including respiratory protection.
-
Do NOT use water on the spill, as it will generate toxic gas.[1][2]
-
Cover the spill with a dry, inert absorbent material such as sand or vermiculite.[10]
-
Carefully sweep up the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[1][11]
-
Ventilate the area of the spill.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water (once the bulk material is removed and the area is confirmed to be free of reactive material).
-
Place all contaminated cleaning materials into the hazardous waste container.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][4] Seek immediate medical attention.[1][2]
-
Inhalation: Move the victim to fresh air.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1][9] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
References
- 1. yourglovesource.com [yourglovesource.com]
- 2. esafetysupplies.com [esafetysupplies.com]
- 3. leelinework.com [leelinework.com]
- 4. Everything You Need to Know About Chemical Resistant Gloves - HANVO Safety [hanvosafety.com]
- 5. nj.gov [nj.gov]
- 6. nj.gov [nj.gov]
- 7. 8.9 Corrosives [ehs.cornell.edu]
- 8. fishersci.com [fishersci.com]
- 9. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 11. oshatrainingschool.com [oshatrainingschool.com]
- 12. youtube.com [youtube.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
